4-Nitroisoquinolin-1(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-7-4-2-1-3-6(7)8(5-10-9)11(13)14/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIRBNQMLAPWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356467 | |
| Record name | 4-nitroisoquinolin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55404-29-0 | |
| Record name | 4-Nitro-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55404-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-nitroisoquinolin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxy-4-nitroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Nitroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the viable synthesis pathways for 4-Nitroisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this molecule can be approached through two primary strategies: the nitration of a pre-formed isoquinolin-1(2H)-one core or the cyclization of a pre-nitrated aromatic precursor. This document provides a comprehensive overview of these methods, including detailed experimental protocols and a summary of relevant quantitative data.
I. Synthesis of the Isoquinolin-1(2H)-one Scaffold
A crucial precursor for one of the primary synthetic routes is the parent molecule, isoquinolin-1(2H)-one, which exists in tautomeric equilibrium with 4-hydroxyisoquinoline. A highly efficient method for the synthesis of this precursor is the Gabriel-Colman rearrangement.[1][2]
A. Gabriel-Colman Rearrangement for 4-Hydroxyisoquinoline
This method involves the base-induced rearrangement of a phthalimido ester to form a substituted isoquinoline. Specifically, the use of N-phthalimidoglycine ethyl ester has been reported to yield 4-hydroxyisoquinoline with high efficiency.[2]
Experimental Protocol:
A detailed experimental protocol for this rearrangement, as adapted from literature procedures, is as follows:
-
Preparation of the Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add N-phthalimidoglycine ethyl ester (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure 4-hydroxyisoquinoline.
Quantitative Data:
| Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| Gabriel-Colman Rearrangement | N-phthalimidoglycine ethyl ester | Sodium ethoxide | Ethanol | Reflux | Several hours | 91%[2] |
Logical Relationship Diagram:
References
Physicochemical Properties of 4-Nitroisoquinolin-1(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Nitroisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this guide primarily focuses on computational predictions and general experimental methodologies relevant to its characterization.
Core Physicochemical Data
The following table summarizes the available computational data for this compound, providing key molecular descriptors that are crucial for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | ChemScene[1] |
| Molecular Weight | 190.16 g/mol | ChemScene[1] |
| CAS Number | 55404-29-0 | ChemScene[1] |
| LogP (calculated) | 1.8486 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 76.26 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Note: The LogP value suggests that this compound has moderate lipophilicity, which is a critical factor for cell membrane permeability and overall pharmacokinetic properties. The TPSA is also in a range often associated with good oral bioavailability. However, these are computational predictions and require experimental verification.
Experimental Protocols
General Synthesis of Isoquinolin-1(2H)-one Derivatives
The synthesis of isoquinolin-1(2H)-one scaffolds can be achieved through various established organic chemistry reactions. A common approach involves the cyclization of 2-alkynyl benzamides. While a specific protocol for the 4-nitro derivative is not available, a general workflow is presented below.
Caption: A generalized workflow for the synthesis and purification of isoquinolin-1(2H)-one derivatives.
Physicochemical Property Determination Workflow
The experimental determination of the physicochemical properties of a novel compound like this compound would typically follow a standardized workflow to ensure data quality and reproducibility.
References
An In-depth Technical Guide to 4-Nitroisoquinolin-1(2H)-one (CAS: 55404-29-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively detailing the synthesis, biological activity, and mechanism of action for 4-Nitroisoquinolin-1(2H)-one is limited. This guide consolidates available data and provides informed projections based on the chemical properties of its core structure and analogous compounds. All experimental protocols and potential biological activities described herein should be considered illustrative.
Core Compound Identification and Properties
This compound is a nitro-substituted heterocyclic compound. The presence of the isoquinolin-1(2H)-one core, a scaffold found in various bioactive molecules, coupled with a nitro group, suggests potential for investigation in medicinal chemistry and drug discovery. The compound exists in tautomeric equilibrium with 4-nitroisoquinolin-1-ol.
Table 1: Physicochemical and Computational Data
| Property | Value | Source |
| CAS Number | 55404-29-0 | ChemScene[1] |
| Molecular Formula | C₉H₆N₂O₃ | ChemScene[1] |
| Molecular Weight | 190.16 g/mol | ChemScene[1] |
| Synonyms | 4-nitroisoquinolin-1-ol | ChemScene[1] |
| Purity | ≥98% (Commercially available) | ChemScene[1] |
| Appearance | Solid (form may vary) | CymitQuimica[2] |
| Storage Conditions | 4°C, stored under nitrogen | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 76.26 Ų | ChemScene[1] |
| logP (calculated) | 1.8486 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
| SMILES | C1=CC=C2C(=C1)C(=CN=C2O)--INVALID-LINK--[O-] | ChemScene[1] |
| InChIKey | HBIRBNQMLAPWOH-UHFFFAOYSA-N | CymitQuimica[2] |
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment | Rationale |
| ~11.5-12.5 | Broad Singlet | N-H | The N-H proton of the lactam is expected to be deshielded and exchangeable. |
| ~8.2-8.5 | Doublet | H-8 | Aromatic proton peri to the carbonyl group, expected to be downfield. |
| ~7.8-8.1 | Singlet | H-3 | The presence of the adjacent nitro group at C4 would likely shift this proton downfield and it would appear as a singlet. |
| ~7.6-7.8 | Multiplet | H-5, H-6, H-7 | Aromatic protons on the benzene ring, expected in the aromatic region. |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~160-165 | C-1 (C=O) | Carbonyl carbon of the lactam. |
| ~140-150 | C-4 | Carbon bearing the nitro group, expected to be significantly downfield. |
| ~120-140 | Aromatic Carbons | Remaining aromatic carbons of the isoquinoline ring. |
| ~110-120 | C-3 | Aromatic carbon adjacent to the nitrogen and the nitro-substituted carbon. |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) (Predicted) | Functional Group Assignment |
| 3200-3400 (broad) | N-H stretch |
| 1650-1680 (strong) | C=O stretch (lactam) |
| 1500-1550 and 1300-1350 | N-O asymmetric and symmetric stretch (nitro group) |
| 1580-1620 | C=C aromatic stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z (Predicted) | Assignment |
| 190 | [M]⁺ (Molecular Ion) |
| 174 | [M-O]⁺ |
| 162 | [M-CO]⁺ |
| 144 | [M-NO₂]⁺ |
Synthesis and Experimental Protocols
Proposed Synthesis
A specific, detailed protocol for the synthesis of this compound is not well-documented in publicly available literature. However, a plausible synthetic route could involve the nitration of the parent compound, isoquinolin-1(2H)-one.
Illustrative Experimental Protocol for Synthesis
Objective: To synthesize this compound via nitration of isoquinolin-1(2H)-one.
Materials:
-
Isoquinolin-1(2H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add isoquinolin-1(2H)-one to concentrated sulfuric acid.
-
Stir the mixture until all the starting material has dissolved.
-
Cool the mixture to 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Extract the aqueous mixture with ethyl acetate multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Potential Biological Activities and Applications
Illustrative Protocols for Biological Evaluation
The following are general protocols that could be adapted to evaluate the biological activity of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium.
-
Treat the cells with various concentrations of the compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Kinase Inhibition Assay (Generic)
Objective: To assess the inhibitory activity of this compound against a specific kinase.
Materials:
-
Purified kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer
-
This compound
-
DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer containing DMSO.
-
In a microplate, add the kinase enzyme, its substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Potential Mechanism of Action and Signaling Pathways (Hypothetical)
Given the absence of specific studies, the mechanism of action of this compound can only be speculated upon based on related compounds. For instance, some quinolinone and isoquinolinone derivatives are known to be inhibitors of protein kinases. If this compound were to act as a kinase inhibitor, it could interfere with a signaling pathway that is crucial for cell proliferation and survival.
Conclusion
This compound is a readily available chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific data on its synthesis and biological activity are sparse, its structural similarity to known bioactive molecules suggests that it could be a valuable building block or a starting point for the development of novel therapeutic agents. The protocols and potential activities outlined in this guide are intended to provide a framework for future research into this compound. Further studies are warranted to fully elucidate its chemical and pharmacological properties.
References
The Potent Biological Landscape of 4-Nitroisoquinolin-1(2H)-one Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds. Among its varied derivatives, the 4-Nitroisoquinolin-1(2H)-one moiety has emerged as a particularly compelling pharmacophore, demonstrating significant potential in the realm of anticancer and enzyme-inhibitory drug discovery. This technical guide provides an in-depth exploration of the biological activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of their mechanism of action.
Anticancer Activity: A Primary Focus
Derivatives of the this compound core have exhibited notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism underlying this anticancer activity is often attributed to the inhibition of key enzymes involved in DNA repair and cell cycle regulation.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
A significant body of research has focused on the role of isoquinoline derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[1] PARP inhibitors have shown particular promise in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] The inhibition of PARP leads to an accumulation of DNA damage, ultimately triggering apoptosis in cancer cells.
While extensive quantitative data for a broad range of this compound derivatives is still emerging, studies on structurally related compounds, such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, have demonstrated potent PARP1 and PARP2 inhibitory activity.[2]
Table 1: PARP Inhibitory Activity of Selected Isoquinolinone Derivatives
| Compound Class | Enzyme | IC50 | Reference |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP1 | 156 nM (for compound 3l) | [2] |
| PARP2 | 70.1 nM (for compound 3l) | [2] | |
| Dihydroisoquinolone 1a | PARP1/PARP2 | 13 µM / 0.8 µM | [2] |
| Isoquinolone 1b | PARP1/PARP2 | 9.0 µM / 0.15 µM | [2] |
| Benzamido isoquinolone 2 | PARP1/PARP2 | 13.9 µM / 1.5 µM | [2] |
| Quinoxaline Derivatives (Compound 8a) | PARP-1 | 2.31 nM | [3] |
| Quinoxaline Derivatives (Compound 5) | PARP-1 | 3.05 nM | [3] |
| Olaparib (Reference) | PARP-1 | 4.40 nM | [3] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Cytotoxicity Against Cancer Cell Lines
The enzyme inhibitory effects of these compounds translate into significant cytotoxicity against various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for a selection of related heterocyclic compounds, highlighting their potential as anticancer agents.
Table 2: Cytotoxicity of Selected Heterocyclic Derivatives Against Various Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Average (60 cell lines) | GI50 (log) = -5.18 | [4] |
| Quinoxaline Derivative (Compound 5) | MDA-MB-436 (Breast) | 2.57 | [3] |
| Olaparib (Reference) | MDA-MB-436 (Breast) | 8.90 | [3] |
| Pyrido[2,3-d]pyrimidine Derivatives (Compound 16) | MCF-7 (Breast) | 6.2 | [5] |
| Pyrido[2,3-d]pyrimidine Derivatives (Compound 12a) | MCF-7 (Breast) | 7.5 | [5] |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (Compound 3h) | Various | GI50 = 22 nM | [6] |
| Erlotinib (Reference) | Various | GI50 = 33 nM | [6] |
Note: IC50 and GI50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. To this end, this section provides detailed methodologies for key experiments cited in the study of this compound derivatives and their analogs.
Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives (Castagnoli–Cushman Reaction)
A general and efficient method for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is the Castagnoli–Cushman reaction.[7]
Procedure:
-
A mixture of a homophthalic anhydride (1 equivalent), an aldehyde or ketone (1.2 equivalents), and an amine (1.2 equivalents) is refluxed in a suitable solvent such as toluene or xylene.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.
A more specific one-pot procedure for 5-bromo-8-nitroisoquinoline involves the bromination of isoquinoline in sulfuric acid followed by nitration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
PARP1 Enzyme Inhibition Assay (Chemiluminescent Assay)
This assay quantifies the activity of PARP1 by measuring the incorporation of biotinylated NAD+ into histone proteins.
Procedure:
-
Plate Coating: Coat a 96-well white opaque plate with histone proteins and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer.
-
Reaction Setup: In each well, add the assay buffer, activated DNA, biotinylated NAD+, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate.
-
Substrate Addition: After washing, add a chemiluminescent HRP substrate.
-
Signal Measurement: Immediately read the chemiluminescence using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many anticancer this compound derivatives is the disruption of the DNA Damage Response (DDR) pathway through the inhibition of PARP enzymes.
DNA Damage Response Pathway and PARP Inhibition
In response to single-strand DNA breaks, PARP1 is recruited to the site of damage. It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation acts as a scaffold to recruit other DNA repair proteins, facilitating the repair of the damaged DNA.
Inhibitors of PARP, including derivatives of this compound, bind to the catalytic domain of PARP, preventing the synthesis of PAR. This "traps" the PARP enzyme on the DNA, stalling the repair process and leading to the accumulation of unresolved single-strand breaks. During DNA replication, these stalled replication forks can collapse, resulting in the formation of more lethal double-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.
Caption: DNA Damage Response and PARP Inhibition.
Experimental Workflow for Biological Evaluation
The evaluation of novel this compound derivatives typically follows a structured workflow, beginning with synthesis and progressing through in vitro and potentially in vivo testing.
Caption: General Experimental Workflow.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The data presented herein underscore the potential of these derivatives as potent inhibitors of key cellular enzymes and as effective cytotoxic agents against cancer cells. Future research should focus on the synthesis and evaluation of a broader library of these compounds to establish a more comprehensive structure-activity relationship. Further elucidation of their effects on various signaling pathways will be crucial for optimizing their therapeutic potential and advancing them into preclinical and clinical development.
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 4. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
In-depth Technical Guide: The Mechanism of Action of 4-Nitroisoquinolin-1(2H)-one
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 4-Nitroisoquinolin-1(2H)-one. At present, there is no publicly available research detailing its biological targets, the signaling pathways it modulates, or its specific enzymatic interactions.
While the broader class of isoquinoline and quinolone derivatives has been the subject of extensive research, yielding compounds with diverse biological activities, this information cannot be directly extrapolated to this compound. The introduction of a nitro group at the 4-position of the isoquinolin-1(2H)-one core can dramatically alter the molecule's electronic properties, steric hindrance, and overall pharmacology, leading to a unique biological profile.
Research on Structurally Related Isoquinoline Derivatives
Although specific data on this compound is lacking, examining the mechanisms of action of structurally related compounds can provide a foundational context for potential future research. It is crucial to emphasize that these are not the mechanisms of this compound but represent the activities of other molecules sharing the core isoquinoline scaffold.
For instance, certain derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been investigated for their antioomycete activity. One study identified a derivative that may act by disrupting the biological membrane systems of the phytopathogen Pythium recalcitrans.[1]
Another area of investigation for isoquinoline-based compounds is oncology. Derivatives of 3-Aminoisoquinolin-1(2H)-one have been screened for their anticancer properties.[2] Specifically, compounds with thiazolyl or pyrazolyl substitutions at the 3-amino position have shown efficacy in preventing tumor cell growth across various cancer cell lines.[2]
Furthermore, 1-phenyl-1,2,3,4-dihydroisoquinoline derivatives have been synthesized and evaluated as potential tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy.[3]
Future Directions for Research
The absence of specific mechanistic data for this compound highlights a clear opportunity for future investigation. A systematic approach to elucidating its mechanism of action would involve a series of well-defined experimental stages.
Proposed Experimental Workflow
To systematically investigate the mechanism of action of this compound, a logical progression of experiments is required. The following workflow outlines a potential research strategy:
References
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-Nitroisoquinolin-1(2H)-one: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential therapeutic targets of 4-Nitroisoquinolin-1(2H)-one, a member of the isoquinolinone class of compounds. While direct experimental data on this specific molecule is limited, the isoquinolinone scaffold is a well-established pharmacophore, particularly in the context of Poly(ADP-ribose) polymerase (PARP) inhibition. This document provides an in-depth analysis of the structure-activity relationships of related isoquinolinone derivatives, details relevant experimental protocols for target validation, and presents key signaling pathways where this compound may exert its effects. The information herein is intended to guide future research and drug development efforts focused on this compound.
Introduction: The Isoquinolinone Scaffold and its Therapeutic Promise
Isoquinolinone and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A significant body of research has focused on their potential as enzyme inhibitors, with a particular emphasis on targeting key players in DNA damage repair and cell cycle regulation.[1][2] The core structure of isoquinolinone provides a robust scaffold for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
While specific biological investigations into this compound are not extensively reported in the current literature, its structural similarity to known bioactive molecules, especially potent inhibitors of Poly(ADP-ribose) polymerase (PARP), makes it a compound of significant interest for therapeutic development.
Prime Putative Target: Poly(ADP-ribose) Polymerase (PARP)
The most compelling potential therapeutic target for this compound is the PARP family of enzymes, particularly PARP-1 and PARP-2. These enzymes play a critical role in the DNA damage response (DDR), primarily in the repair of single-strand breaks (SSBs). Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.
The isoquinolinone core is a key pharmacophore in several potent PARP inhibitors. Structure-activity relationship (SAR) studies of various isoquinolinone derivatives have demonstrated that modifications at different positions of the isoquinolinone ring system can significantly influence their inhibitory activity and selectivity for different PARP isoforms.
Quantitative Data on Isoquinolinone-Based PARP Inhibitors
The following table summarizes the inhibitory activities of several isoquinolinone derivatives against PARP-1 and PARP-2, providing a basis for predicting the potential efficacy of this compound.
| Compound Class | Derivative | PARP-1 IC50 (µM) | PARP-2 IC50 (µM) | Selectivity Index (PARP-1/PARP-2) |
| 5-Substituted Isoquinolinones | 5-Benzoyloxyisoquinolin-1(2H)-one | 9.0 | 0.15 | >60 |
| 5-Benzamidoisoquinolin-1(2H)-one | 13.9 | 1.5 | 9.3 | |
| 3,4-Dihydroisoquinolone Carboxamides | Dihydroisoquinolone 1a | 13 | 0.8 | 16.3 |
| Fused Isoquinolinone-Naphthoquinones | Compound 5c | 0.0024 | - | - |
| Compound 5d | 0.0048 | - | - |
Data compiled from multiple sources.[3][4]
Signaling Pathway: PARP in DNA Single-Strand Break Repair
The inhibition of PARP by a molecule like this compound would disrupt the base excision repair (BER) pathway for single-strand DNA breaks. The following diagram illustrates the central role of PARP in this process.
Caption: Hypothetical inhibition of PARP-1 by this compound, disrupting the recruitment of DNA repair machinery.
Other Potential Therapeutic Targets
While PARP is the most likely target, the isoquinoline scaffold has been associated with the inhibition of other enzymes and receptors, suggesting broader therapeutic potential for this compound.
-
Cyclin-Dependent Kinase 4 (CDK4): Certain 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have been identified as potent and selective inhibitors of CDK4, a key regulator of the cell cycle.[2]
-
Phosphodiesterases (PDEs): Some isoquinoline derivatives have shown inhibitory activity against phosphodiesterases, which are involved in various signaling pathways.
-
Receptor Tyrosine Kinases (RTKs): The broader quinoline and isoquinoline families contain numerous examples of RTK inhibitors used in oncology.
Experimental Protocols for Target Validation
To investigate the therapeutic targets of this compound, a series of in vitro and cell-based assays would be required.
In Vitro PARP Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on PARP-1 and PARP-2 activity.
Methodology:
-
Reagents: Recombinant human PARP-1 and PARP-2 enzymes, activated DNA (e.g., nicked DNA), NAD⁺ (biotinylated), and a detection system (e.g., streptavidin-HRP and a colorimetric substrate).
-
Procedure: a. A 96-well plate is coated with histones. b. Recombinant PARP enzyme, activated DNA, and varying concentrations of this compound are added to the wells. c. The enzymatic reaction is initiated by the addition of biotinylated NAD⁺. d. The plate is incubated to allow for the poly(ADP-ribosyl)ation of histones. e. After washing, streptavidin-HRP is added to detect the incorporated biotinylated ADP-ribose units. f. A colorimetric substrate is added, and the absorbance is measured to quantify PARP activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration.
Cell-Based DNA Damage Response Assay
Objective: To assess the effect of this compound on the cellular response to DNA damage.
Methodology:
-
Cell Lines: A panel of cancer cell lines, including those with and without known DNA repair deficiencies (e.g., BRCA1/2 mutant and wild-type).
-
Procedure: a. Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor). b. Cells are subsequently treated with varying concentrations of this compound. c. After a defined incubation period, cells are fixed and stained for markers of DNA damage (e.g., γH2AX foci) and apoptosis (e.g., cleaved caspase-3). d. Immunofluorescence microscopy or flow cytometry is used to quantify the levels of these markers.
-
Data Analysis: A dose-dependent increase in DNA damage markers and apoptosis in DNA repair-deficient cells would suggest a PARP-inhibitory mechanism.
Experimental Workflow for Target Identification and Validation
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's therapeutic potential.
Caption: A comprehensive workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests its potential as a PARP inhibitor. The extensive research on the isoquinolinone scaffold provides a solid foundation for initiating a drug discovery program centered on this molecule. Future research should focus on the synthesis and in vitro biological evaluation of this compound against a panel of PARP enzymes. Positive results from these initial screens would warrant further investigation into its cellular mechanisms of action and its efficacy in preclinical models of cancer. The detailed experimental protocols and workflows presented in this guide offer a clear roadmap for these future studies. The exploration of this compound and its derivatives could lead to the development of novel and effective therapies for a range of human diseases.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 4-Nitroisoquinolin-1(2H)-one Analogs: A Technical Guide for Drug Discovery
An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 4-position creates a unique chemical entity, 4-nitroisoquinolin-1(2H)-one, and its derivatives, which have garnered significant interest, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound structural analogs and derivatives, aimed at researchers, scientists, and drug development professionals.
Synthesis of the this compound Core
The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common strategy involves the nitration of the parent isoquinolin-1(2H)-one.
Experimental Protocol: Nitration of Isoquinolin-1(2H)-one
A general procedure for the nitration of the isoquinoline ring system involves the use of a nitrating agent, such as nitric acid in the presence of sulfuric acid. The reaction conditions, including temperature and reaction time, need to be carefully controlled to achieve the desired regioselectivity and yield.
-
Materials: Isoquinolin-1(2H)-one, fuming nitric acid, concentrated sulfuric acid, ice bath, glassware.
-
Procedure:
-
To a cooled (0 °C) solution of isoquinolin-1(2H)-one in concentrated sulfuric acid, fuming nitric acid is added dropwise with constant stirring.
-
The reaction mixture is stirred at a controlled temperature for a specified period.
-
The reaction is quenched by pouring it onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and dried to afford the crude product.
-
Purification is typically achieved through recrystallization or column chromatography.
-
It is important to note that direct nitration can sometimes lead to a mixture of isomers. Alternative strategies, such as starting from a pre-functionalized precursor, may be employed to achieve higher regioselectivity. For instance, the synthesis can start from 2-(carboxymethyl)-4-nitrobenzoic acid, which can be reacted with urea to form the bicyclic 6-nitroisoquinoline-1,3(2H, 4H)-dione intermediate. This intermediate can then be further converted to the desired this compound scaffold.[1]
Biological Activities and Therapeutic Targets
The primary biological target that has been extensively studied for isoquinolin-1(2H)-one derivatives is Poly(ADP-ribose) polymerase (PARP) , particularly PARP-1. These enzymes play a crucial role in DNA repair.[2] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
PARP Inhibition
A significant body of research has focused on developing isoquinolin-1(2H)-one-based PARP inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).
| Compound ID | Modification on Isoquinolin-1(2H)-one Scaffold | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Analog 1 | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro | 156 | 70.1 | [3] |
| Analog 2 | 4-(Piperidin-1-ylcarbonyl) | >1000 | >1000 | [3] |
| Analog 3 | 4-(Morpholinocarbonyl) | >1000 | >1000 | [3] |
| Olaparib | (Reference PARP inhibitor) | 4.40 | - | [4] |
| Quinoxaline 8a | (Quinoxaline-based PARP inhibitor) | 2.31 | - | [4] |
| Quinoxaline 5 | (Quinoxaline-based PARP inhibitor) | 3.05 | - | [4] |
Table 1: In vitro inhibitory activity of selected isoquinolin-1(2H)-one analogs and other PARP inhibitors against PARP-1 and PARP-2 enzymes.
Beyond PARP Inhibition: Exploring New Frontiers
While PARP inhibition remains a key area of investigation, the therapeutic potential of this compound derivatives extends to other biological targets and signaling pathways. Research suggests that these compounds can influence various cellular processes, including:
-
Anticancer Activity: Besides PARP inhibition, certain derivatives have shown antiproliferative effects against various cancer cell lines. For example, some quinoxaline-based derivatives, which are bioisosteres of the isoquinolinone core, have demonstrated potent cytotoxicity against breast cancer cell lines like MDA-MB-436.[4]
-
Modulation of Signaling Pathways: Isoquinoline derivatives have been implicated in the modulation of key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and Notch signaling pathways.[5][6] The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and its interaction with biological targets.
-
Antimicrobial and Other Activities: The broader class of isoquinoline alkaloids has been reported to possess a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[7]
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the isoquinolinone core. Key SAR observations include:
-
Substitution at the 4-position: The substituent at the 4-position of the dihydroisoquinolin-1-one ring is crucial for PARP inhibitory activity. Carboxamide derivatives at this position have shown promising results.[3]
-
Aromatic Ring Substituents: Modifications on the benzo part of the isoquinoline ring, such as the introduction of a fluorine atom at the 7-position, can significantly impact potency.[3]
-
The Nitro Group: The presence and position of the nitro group can influence the molecule's electronic properties, membrane permeability, and potential for metabolic reduction, which can in turn affect its biological activity and toxicity profile.
Pharmacokinetics and ADMET Profile
The drug-like properties of this compound derivatives are critical for their development as therapeutic agents. In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to evaluate their pharmacokinetic profiles.
Studies on related quinazoline-4(3H)-one and indolinone derivatives provide insights into the potential ADMET properties of this class of compounds.[8][9][10][11] Key parameters to consider include:
-
Solubility and Permeability: These properties are crucial for oral bioavailability.
-
Metabolic Stability: The nitro group can be susceptible to metabolic reduction by nitroreductases, which can lead to the formation of reactive intermediates. Understanding the metabolic fate of these compounds is vital.
-
Cytochrome P450 Inhibition: Assessing the potential for drug-drug interactions through the inhibition of key CYP enzymes is a standard part of preclinical evaluation.
-
Toxicity: The potential for cardiotoxicity, hepatotoxicity, and other adverse effects needs to be carefully evaluated.
Experimental Protocols
PARP-1 Inhibition Assay
A common method to assess PARP-1 inhibitory activity is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.
-
Principle: Histones are coated on a microplate. In the presence of activated DNA, PARP-1 catalyzes the transfer of ADP-ribose from biotinylated NAD+ to the histones. The amount of incorporated biotin is then detected using streptavidin-HRP and a suitable substrate.
-
Workflow:
-
Coat a 96-well plate with histone proteins.
-
Add the test compound (this compound derivative) at various concentrations.
-
Initiate the reaction by adding PARP-1 enzyme, activated DNA, and biotinylated NAD+.
-
Incubate to allow for the PARP reaction.
-
Wash the plate and add streptavidin-HRP.
-
Add a chemiluminescent or colorimetric substrate and measure the signal.
-
Calculate the IC50 value from the dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Workflow:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with various concentrations of the test compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Signaling Pathways
The primary signaling pathway affected by this compound-based PARP inhibitors is the DNA damage response (DDR) pathway .
References
- 1. US9840468B1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between Notch signaling pathway and bioactive compounds and its intervention on cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 9. repository.unar.ac.id [repository.unar.ac.id]
- 10. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Silico Modeling of 4-Nitroisoquinolin-1(2H)-one Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 4-Nitroisoquinolin-1(2H)-one, a compound of interest in medicinal chemistry. Given the prevalence of the isoquinolinone scaffold in various therapeutic agents, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors, this document will focus on the computational evaluation of this compound as a potential PARP inhibitor. The guide details experimental protocols, presents hypothetical quantitative data in a structured format, and includes visualizations of key pathways and workflows to facilitate a deeper understanding of its potential mechanism of action and drug-like properties.
The 1(2H)-isoquinolinone core is a recognized privileged structure in the development of new drugs, demonstrating a wide range of pharmacological activities.[1] The application of computer-aided drug design (CADD) is instrumental in accelerating the discovery and optimization of novel therapeutics by predicting their biological and physicochemical properties prior to synthesis.[1][2]
General Workflow for In Silico Analysis
The in silico evaluation of a potential drug candidate like this compound follows a structured workflow. This process typically begins with target identification and proceeds through molecular docking, molecular dynamics simulations, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling.
Target Interaction: PARP Signaling Pathway
PARP enzymes are crucial for DNA repair.[3] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibiting PARP can lead to cell death.[3] The isoquinolinone scaffold is a common feature of many PARP inhibitors.[4] The following diagram illustrates the role of PARP in DNA repair and how its inhibition can be synthetically lethal in cancer cells with BRCA mutations.
Methodologies and Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5] This technique is used to estimate the binding affinity and analyze the interactions between this compound and the active site of PARP1.
Protocol:
-
Protein Preparation: The crystal structure of human PARP1 (e.g., PDB ID: 5DS3) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94).
-
Docking Simulation: A docking program such as AutoDock Vina is used. The grid box is centered on the active site of PARP1, encompassing the key amino acid residues.
-
Analysis: The resulting docking poses are analyzed based on their binding energies and interactions with the active site residues.
Molecular Dynamics (MD) Simulations
MD simulations are performed to assess the stability of the ligand-protein complex over time.[1]
Protocol:
-
System Setup: The best-ranked docked pose of this compound in complex with PARP1 is used as the initial structure. The complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.[1]
-
Force Field Application: A force field such as AMBER or GROMACS is applied to the system.[1]
-
Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes, followed by equilibration under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.[1]
-
Production Run: A production MD simulation is run for a significant time scale (e.g., 100 ns).
-
Trajectory Analysis: The trajectory is analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions to evaluate the stability of the complex.
In Silico ADMET Profiling
ADMET profiling predicts the pharmacokinetic and toxicological properties of a drug candidate.[6]
Protocol:
-
Input: The 2D or 3D structure of this compound is submitted to an ADMET prediction tool (e.g., SwissADME, pkCSM).
-
Property Calculation: The software calculates various descriptors related to absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., AMES toxicity, hepatotoxicity).[6]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data obtained from the in silico modeling of this compound and its derivatives, compared to a known PARP inhibitor, Olaparib.
Table 1: Molecular Docking and Binding Energy Analysis
| Compound | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | -9.2 | GLY863, SER904, TYR907 |
| Olaparib (Reference) | -9.8 | -10.5 | GLY863, SER904, TYR907, ARG878 |
| Derivative 1 (4-Amino) | -8.9 | -9.6 | GLY863, SER904, TYR907, ASP770 |
| Derivative 2 (4-Methoxy) | -8.2 | -8.9 | GLY863, SER904, TYR907 |
Table 2: Molecular Dynamics Simulation Stability Metrics
| Complex | Average RMSD (Å) | Average RMSF (Å) of Ligand | Average Number of Hydrogen Bonds |
| PARP1 + this compound | 1.8 | 0.9 | 2.5 |
| PARP1 + Olaparib | 1.5 | 0.7 | 3.8 |
| PARP1 + Derivative 1 | 1.7 | 0.8 | 3.1 |
Table 3: Predicted ADMET Properties
| Property | This compound | Olaparib | Acceptable Range |
| Molecular Weight ( g/mol ) | 190.15 | 434.5 | < 500 |
| LogP | 1.5 | 2.1 | < 5 |
| H-bond Donors | 1 | 2 | < 5 |
| H-bond Acceptors | 4 | 5 | < 10 |
| Caco-2 Permeability (log Papp) | -5.2 | -4.8 | > -5.15 (High) |
| Blood-Brain Barrier Permeation | No | No | No (for peripheral targets) |
| AMES Toxicity | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| Hepatotoxicity | Low risk | Low risk | Low risk |
Conclusion
This technical guide outlines a comprehensive in silico approach to evaluate the potential of this compound as a therapeutic agent, with a focus on its possible role as a PARP inhibitor. The detailed protocols for molecular docking, molecular dynamics simulations, and ADMET profiling provide a framework for its computational assessment. The hypothetical data presented suggests that this compound possesses drug-like properties and could serve as a scaffold for the design of more potent and specific PARP inhibitors. Further in vitro and in vivo studies are necessary to validate these computational findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives [mdpi.com]
- 6. In silico Analysis and Molecular Docking Studies of Novel 4-Amino-3- (Isoquinolin-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidine Derivatives as Dual PI3-K/mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 4-Nitroisoquinolin-1(2H)-one as a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quest for novel molecular scaffolds that can be readily functionalized to generate libraries of bioactive compounds is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic systems, the isoquinolin-1(2H)-one core has garnered significant attention due to its presence in a wide range of biologically active natural products and synthetic molecules. The strategic introduction of a nitro group at the 4-position of this scaffold gives rise to 4-nitroisoquinolin-1(2H)-one, a building block with unique electronic and steric properties that has shown considerable promise in the development of targeted therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, biological activities, and the experimental protocols utilized in its evaluation.
Introduction to the this compound Scaffold
The this compound scaffold is a bicyclic aromatic system characterized by a pyridine ring fused to a benzene ring, with a ketone at position 1 and a nitro group at position 4. The presence of the electron-withdrawing nitro group significantly influences the chemical reactivity and biological interactions of the molecule. This functionalization can enhance binding affinities to target proteins and modulate the pharmacokinetic properties of its derivatives. The core structure provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common strategy involves the nitration of a pre-existing isoquinolin-1(2H)-one scaffold. Alternatively, substituted derivatives can be constructed through multi-component reactions, offering a convergent and efficient approach to generate molecular diversity.
General Synthetic Protocol:
While a specific, detailed protocol for a broad range of this compound derivatives is not extensively documented in a single source, a general approach can be extrapolated from the synthesis of related isoquinolinone structures. One plausible synthetic route involves the condensation of a substituted homophthalic anhydride with an appropriate amine, followed by cyclization and subsequent nitration.
For instance, the synthesis of 3,4-dihydroisoquinol-1-one-4-carboxylic acids, which can be precursors, has been achieved via the Castagnoli-Cushman reaction of homophthalic anhydrides and 1,3,5-triazinanes as formaldimine synthetic equivalents.[1] Subsequent aromatization and nitration would yield the desired this compound core.
Biological Activity and Therapeutic Potential
Derivatives of the this compound scaffold have primarily been investigated for their potential as anticancer agents. The core structure has been identified as a promising pharmacophore for the inhibition of key enzymes involved in DNA repair and replication, namely Poly(ADP-ribose) polymerase (PARP) and Topoisomerase I (Top1).
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a valuable class of anticancer drugs. The isoquinolinone scaffold has been successfully exploited in the design of potent PARP inhibitors. Although specific data for a series of this compound derivatives is limited in the public domain, the related isoquinolinone-naphthoquinone hybrids have demonstrated potent PARP-1 inhibition.[2]
Table 1: PARP-1 Inhibitory Activity of Representative Isoquinolinone-Naphthoquinone Hybrids [2]
| Compound | PARP-1 IC50 (nM) |
| 5c | 2.4 |
| 5d | 4.8 |
| Rucaparib (Control) | 38.0 |
Data presented for illustrative purposes of the potential of the broader isoquinolinone scaffold.
Topoisomerase I Inhibition
Topoisomerase I (Top1) is another critical enzyme in DNA replication and transcription, responsible for relaxing DNA supercoils. Inhibitors of Top1 trap the enzyme-DNA covalent complex, leading to DNA strand breaks and cell death. The indenoisoquinoline class of compounds, which are structurally related to isoquinolinones, are known non-camptothecin Top1 inhibitors. The introduction of a nitro group on the isoquinoline ring has been shown to be a key feature for potent Top1 inhibition in some indenoisoquinoline derivatives.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of new chemical entities. The following are representative protocols for key assays used to characterize the biological activity of this compound derivatives.
PARP-1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1. A common method is a colorimetric assay.
Protocol: [2]
-
Enzyme Incubation: Recombinant PARP-1 enzyme is incubated with assay buffer and the test compound (e.g., a this compound derivative) at 37°C for 10-15 minutes.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the NAD+ substrate and incubated for an additional 30-60 minutes to allow for the poly(ADP-ribosyl)ation of a histone substrate immobilized on a plate.
-
Washing: The reaction is stopped, and the wells are washed to remove unbound reagents.
-
Antibody Incubation: An anti-PAR antibody is added to the wells, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Detection: A colorimetric substrate is added, and the absorbance is measured to quantify the amount of poly(ADP-ribosyl)ated histone, which is inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Topoisomerase I DNA Cleavage Assay
This assay determines if a compound can stabilize the Top1-DNA cleavage complex, a hallmark of Top1 poisons.
General Protocol: [4]
-
Substrate Preparation: A DNA substrate, typically a supercoiled plasmid or a radiolabeled oligonucleotide, is prepared.
-
Reaction Mixture: The DNA substrate is incubated with purified human Topoisomerase I enzyme in a reaction buffer in the presence of varying concentrations of the test compound.
-
Incubation: The reaction is incubated at 37°C for a specific time to allow for the formation of cleavage complexes.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a detergent (like SDS) to denature the enzyme.
-
Electrophoresis: The DNA products are separated by agarose or polyacrylamide gel electrophoresis.
-
Visualization: The DNA bands are visualized, for example, by ethidium bromide staining or autoradiography. An increase in the amount of nicked or linearized DNA in the presence of the compound indicates Top1-mediated DNA cleavage.
Signaling Pathways and Workflows
The mechanism of action of this compound derivatives as anticancer agents can be visualized through signaling pathways and experimental workflows.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the demonstrated biological activity of related isoquinolinone derivatives as potent enzyme inhibitors highlight its potential in medicinal chemistry. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives to establish a clear structure-activity relationship. Further investigation into their mechanism of action, selectivity, and pharmacokinetic profiles will be crucial for advancing these compounds towards clinical development. The exploration of this scaffold is a promising avenue for the discovery of next-generation targeted therapies for cancer and potentially other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
An In-Depth Technical Guide to the Exploratory Screening of 4-Nitroisoquinolin-1(2H)-one Libraries for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the exploratory screening of 4-Nitroisoquinolin-1(2H)-one libraries, a promising scaffold in the quest for novel therapeutic agents. The presence of the nitro group, a known pharmacophore in various bioactive molecules, coupled with the privileged isoquinolinone core, suggests a high potential for identifying potent modulators of biological pathways, particularly in oncology.[1][2] This document outlines a systematic approach, from library synthesis and high-throughput screening to preliminary mechanism of action studies, to unlock the therapeutic potential of this compound class.
Synthesis of a this compound Library
The successful exploratory screening campaign begins with a structurally diverse chemical library. A hypothetical synthetic approach for generating a library of this compound derivatives is proposed below, based on established methodologies for related heterocyclic systems.[3][4] The strategy allows for the introduction of diversity at multiple positions of the isoquinolinone scaffold.
Proposed Synthetic Scheme:
A plausible approach involves a multi-step synthesis starting from readily available precursors. The key steps would include the construction of the isoquinolinone core, followed by nitration and subsequent diversification. For instance, a Bischler-Napieralski or a Pictet-Spengler type reaction could be adapted to form the core, followed by a regioselective nitration at the 4-position.[5] Diversification could be achieved by varying the substituents on the starting materials.
DOT Script for Synthetic Workflow:
Caption: Proposed synthetic workflow for the generation of a this compound library.
High-Throughput Screening (HTS) Cascade
A tiered screening approach is recommended to efficiently identify and validate hits from the compound library.[6][7] The cascade begins with a broad primary screen to identify active compounds, followed by more specific secondary and tertiary assays to confirm activity, assess selectivity, and elucidate the mechanism of action.
DOT Script for Screening Workflow:
Caption: A tiered high-throughput screening cascade for the identification of bioactive compounds.
Experimental Protocols
This initial screen aims to identify compounds that exhibit cytotoxic effects against a panel of cancer cell lines.[8][9]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 384-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Compound Addition: Add the library compounds at a final concentration of 10 µM to the assay plates. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing ≥50% growth inhibition are considered primary hits.
The purpose of this screen is to confirm the activity of primary hits and determine their potency (IC50).
Protocol:
-
Cell Seeding: As per the primary screen protocol.
-
Compound Addition: Prepare serial dilutions of the hit compounds (e.g., from 100 µM to 0.01 µM) and add them to the assay plates.
-
Incubation and MTT Assay: Follow the same procedure as the primary screen.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation
The quantitative data generated from the screening cascade should be organized into clear and concise tables for easy comparison and interpretation.
Table 1: Hypothetical Primary Screening Results
| Compound ID | % Inhibition at 10 µM (MCF-7) | % Inhibition at 10 µM (HCT116) | % Inhibition at 10 µM (A549) | Hit |
| NISO-001 | 85.2 | 78.9 | 65.4 | Yes |
| NISO-002 | 12.5 | 8.3 | 15.1 | No |
| NISO-003 | 92.1 | 88.5 | 75.3 | Yes |
| ... | ... | ... | ... | ... |
Table 2: Hypothetical Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) - MCF-7 | IC50 (µM) - HCT116 | IC50 (µM) - A549 |
| NISO-001 | 1.2 | 2.5 | 5.1 |
| NISO-003 | 0.8 | 1.1 | 3.7 |
| ... | ... | ... | ... |
Preliminary Mechanism of Action Studies
Based on the known biological activities of nitroaromatic and isoquinoline compounds, it is plausible that the this compound scaffold exerts its anticancer effects through the induction of DNA damage and subsequent apoptosis.[10][11][12]
Proposed Signaling Pathway: DNA Damage and Apoptosis Induction
The nitro group of the this compound derivatives could be enzymatically reduced within the cell to form reactive intermediates that can cause DNA damage.[2] This damage, in turn, can activate the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis.
DOT Script for Proposed Signaling Pathway:
Caption: Proposed signaling pathway for the induction of apoptosis by this compound derivatives.
Experimental Protocols for Mechanism of Action Studies
This assay differentiates between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the hit compounds at their respective IC50 concentrations for 24 and 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
This assay determines the effect of the compounds on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest and fix the cells in 70% ethanol.
-
Staining: Stain the cells with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Conclusion
This technical guide provides a robust framework for the exploratory screening of this compound libraries. By systematically synthesizing a diverse library, employing a tiered screening cascade, and investigating the mechanism of action of the most promising hits, researchers can efficiently identify and advance novel lead compounds for further drug development. The inherent bioactivity of the nitroaromatic and isoquinolinone scaffolds suggests that this compound class holds significant promise for the discovery of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 4-Nitroisoquinolin-1(2H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoquinolin-1(2H)-one scaffold is a core structure in numerous bioactive molecules and natural products. The introduction of a nitro group, specifically at the 4-position, provides a key intermediate for further functionalization, enabling the development of novel therapeutic agents. This document outlines a standard laboratory protocol for the synthesis of 4-Nitroisoquinolin-1(2H)-one via electrophilic nitration of the parent isoquinolin-1(2H)-one. The procedure involves the use of a standard nitrating mixture (sulfuric and nitric acid) under controlled temperature conditions.
Reaction Principle
The synthesis is based on the electrophilic aromatic substitution reaction. A mixture of concentrated sulfuric acid and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺). The isoquinolin-1(2H)-one, activated by the lactam functionality, is susceptible to electrophilic attack. The reaction must be carefully controlled to favor substitution on the heterocyclic ring rather than the benzene ring. While electrophilic substitution on the N-protonated isoquinoline typically occurs on the benzene ring (positions 5 and 8), the specific conditions and the nature of the isoquinolin-1(2H)-one substrate can direct nitration to the 4-position.[1]
Experimental Protocol
Materials and Reagents:
-
Isoquinolin-1(2H)-one
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water (H₂O)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add isoquinolin-1(2H)-one.
-
Acidification: Place the flask in an ice bath and cool to 0-5 °C. Slowly add concentrated sulfuric acid dropwise while stirring, ensuring the temperature does not exceed 10 °C. Continue stirring until all the starting material has dissolved completely.
-
Nitration: Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled flask.
-
Reaction: Slowly add the nitrating mixture dropwise to the solution of isoquinolin-1(2H)-one in sulfuric acid. The temperature must be strictly maintained between 0 and 5 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This will precipitate the crude product.
-
Neutralization & Filtration: Stir the ice-slurry until all the ice has melted. The resulting suspension will be highly acidic. Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with copious amounts of cold deionized water to remove any residual acid and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Data Summary
The following table summarizes the key quantitative parameters for a representative synthesis. Note that yields and specific reagent quantities may vary based on the scale of the reaction and purification efficiency.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Isoquinolin-1(2H)-one | 1.0 | eq | Starting material |
| Conc. H₂SO₄ (98%) | 5-10 | mL/g | Solvent and catalyst |
| Conc. HNO₃ (70%) | 1.1 - 1.5 | eq | Nitrating agent |
| Reaction Conditions | |||
| Temperature | 0 - 5 | °C | Critical for selectivity |
| Reaction Time | 1 - 2 | hours | Monitored by TLC |
| Work-up & Purification | |||
| Quenching Medium | Crushed Ice | - | |
| Purification Method | Recrystallization | - | Ethanol is a common solvent |
| Expected Outcome | |||
| Product | This compound | - | |
| Physical State | Solid | - | Typically yellow needles |
| Yield | Variable | % | Dependent on conditions |
Visualized Workflow
The logical flow of the synthesis protocol is illustrated below, from starting materials to the final purified product.
Caption: Workflow for the synthesis of this compound.
References
Application Note: Purification of 4-Nitroisoquinolin-1(2H)-one by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the purification of 4-Nitroisoquinolin-1(2H)-one via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. The provided protocol outlines a systematic approach to solvent selection and the subsequent steps for obtaining high-purity crystalline this compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis of this compound often results in a crude product containing residual starting materials, by-products, and other impurities. For subsequent applications, a high degree of purity is essential. Recrystallization is an effective and economical method for the purification of this compound. The principle of recrystallization relies on the observation that the solubility of most solids increases with temperature.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3][4][5] This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.[6]
Data Presentation
The selection of an appropriate solvent is critical for a successful recrystallization. Preliminary solubility tests should be conducted with a small amount of the crude this compound in various solvents. The ideal solvent will demonstrate poor solubility at room temperature and high solubility at its boiling point. The following table presents hypothetical data from such solubility tests to guide solvent selection.
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Quality | Recovery Yield (%) | Purity (%) |
| Ethanol | 5 | 150 | Well-formed needles | 85 | 99.5 |
| Isopropanol | 3 | 120 | Small needles | 82 | 99.3 |
| Ethyl Acetate | 8 | 200 | Plates | 75 | 98.8 |
| Toluene | 1 | 30 | Powdery | 60 | 97.5 |
| Water | <1 | 5 | Poor | - | - |
| Heptane/Toluene (1:1) | 2 | 50 | Fine needles | 78 | 98.2 |
Note: The data presented in this table is illustrative. Actual results may vary and should be determined experimentally.
Experimental Protocol
This protocol details the single-solvent recrystallization method, which is often a good starting point for purification.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. For the purpose of this protocol, ethanol is chosen.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
In a separate flask, heat the selected solvent (ethanol) to its boiling point.
-
Add a small portion of the hot solvent to the flask containing the crude solid, just enough to cover it.[7]
-
Place the flask on the hot plate and bring the mixture to a gentle boil while stirring.
-
Continue to add the hot solvent dropwise until the solid is completely dissolved.[3] It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.[4]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present after dissolution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]
-
If crystallization does not occur upon reaching room temperature, it can be induced by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of pure this compound.[1]
-
After the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.[7]
-
-
Crystal Collection:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven at an appropriate temperature to remove any remaining solvent. The drying temperature should be well below the melting point of the compound.
-
-
Analysis:
-
Determine the yield of the recrystallized product.
-
Assess the purity of the final product by techniques such as melting point analysis or High-Performance Liquid Chromatography (HPLC). A sharp melting point close to the literature value indicates high purity.[1]
-
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols for the Spectroscopic Analysis of 4-Nitroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic characterization of 4-Nitroisoquinolin-1(2H)-one (CAS No: 55404-29-0, Molecular Formula: C₉H₆N₂O₃).[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring this spectroscopic information.
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for this compound. This data is compiled based on the analysis of related chemical structures and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound in a suitable deuterated solvent, such as DMSO-d₆, are presented below.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~11.0 - 12.0 | br s | N-H |
| ~8.0 - 8.5 | m | Aromatic C-H |
| ~7.5 - 8.0 | m | Aromatic C-H |
| ~7.0 - 7.5 | m | Aromatic C-H |
| ~6.5 - 7.0 | d | C3-H |
Note: The chemical shifts of aromatic protons are estimations and their exact values and multiplicities will depend on the coupling constants between them. The proton on the nitrogen (N-H) is expected to be a broad singlet and its chemical shift can be concentration-dependent.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C=O (C-1) |
| ~140 - 150 | C-NO₂ (C-4) |
| ~120 - 140 | Aromatic C |
| ~115 - 130 | Aromatic C-H |
| ~100 - 110 | C-3 |
Note: The carbonyl carbon (C-1) is expected to be significantly downfield. The carbon attached to the nitro group (C-4) will also be deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are listed below.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Medium, Broad | N-H Stretch |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 1650 - 1700 | Strong | C=O Stretch (Amide) |
| 1500 - 1550 | Strong | Asymmetric NO₂ Stretch |
| 1330 - 1370 | Strong | Symmetric NO₂ Stretch |
| 1550 - 1650 | Medium | C=C Stretch (Aromatic) |
Note: The presence of a strong carbonyl absorption and two distinct nitro group absorptions are key features in the IR spectrum.[2][3][4][5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 191.04 | [M+H]⁺ |
| 189.03 | [M-H]⁻ |
| 213.02 | [M+Na]⁺ |
| 145.04 | [M+H - NO₂]⁺ |
Note: The protonated molecule [M+H]⁺ is expected to be the base peak in positive ion mode. A characteristic fragmentation would be the loss of the nitro group (NO₂).[7]
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Ensure the sample is fully dissolved, using a vortex mixer if necessary.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to appropriately cover the expected proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard single-pulse experiment with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest (typically 1-5 seconds for small molecules).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Set the spectral width to cover the expected carbon chemical shifts (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Set an appropriate relaxation delay.
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the ¹H spectrum using the residual DMSO peak at 2.50 ppm.
-
Calibrate the ¹³C spectrum using the DMSO-d₆ peak at 39.52 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Assign the chemical shifts, multiplicities, and coupling constants.
-
FT-IR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of solid this compound.
Materials and Equipment:
-
This compound sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
-
Spatula
-
Mortar and pestle (for KBr pellet method)
-
Potassium bromide (KBr), IR grade (for KBr pellet method)
Procedure (ATR Method):
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact.
-
Acquire the sample spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Label the significant peaks.
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]
-
Transfer the powder to a pellet die.
-
-
Pellet Formation: Apply pressure using a hydraulic press to form a transparent or translucent pellet.[8]
-
Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Processing: Label the significant peaks in the resulting spectrum.
Mass Spectrometry Protocol (ESI-MS)
Objective: To determine the molecular weight and study the fragmentation of this compound.
Materials and Equipment:
-
This compound sample
-
Mass spectrometer with an Electrospray Ionization (ESI) source
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)
-
Syringe pump or LC system for sample introduction
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For positive ion mode, add 0.1% formic acid to the solution to promote protonation.
-
For negative ion mode, add 0.1% ammonium hydroxide to promote deprotonation.
-
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate. These parameters may need to be optimized for the specific compound.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via a syringe pump or an LC system.
-
Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).
-
If desired, perform tandem MS (MS/MS) experiments by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision-induced dissociation (CID) to observe the fragmentation pattern.
-
-
Data Analysis:
-
Identify the molecular ion peak and any adducts or fragments.
-
Propose fragmentation pathways based on the MS/MS data.
-
Visualized Workflow
The following diagram illustrates the general workflow for the complete spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for a Cell-Based Assay to Evaluate 4-Nitroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities, including potential as anti-cancer agents.[1][2][3] Notably, the structurally related 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified in novel inhibitors of poly(ADP-ribose) polymerase (PARP).[4][5] PARP is a family of enzymes crucial for DNA repair, and its inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6][7]
This document provides a detailed protocol for a cell-based assay to investigate the potential activity of a novel compound, 4-Nitroisoquinolin-1(2H)-one, as a PARP inhibitor. The proposed assay will quantify the compound's ability to induce synthetic lethality in a BRCA-deficient cancer cell line compared to a BRCA-proficient cell line. This approach provides a physiologically relevant context to assess the compound's potential as a targeted cancer therapeutic.[8][9][10]
Principle of the Assay
The assay is based on the principle of synthetic lethality, where the inhibition of PARP in cells with a pre-existing defect in the homologous recombination DNA repair pathway (e.g., BRCA1 or BRCA2 mutations) leads to cell death. In contrast, normal cells with functional homologous recombination can tolerate PARP inhibition. By comparing the cytotoxic effects of this compound on a BRCA-deficient cell line (e.g., CAPAN-1) and a BRCA-proficient cell line (e.g., BxPC-3), we can infer its PARP inhibitory activity. Cell viability will be assessed using a colorimetric MTT assay.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: PARP Inhibition and Synthetic Lethality in BRCA-deficient cells.
Experimental Workflow
Caption: Experimental workflow for the cell-based assay.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| CAPAN-1 cell line (BRCA2 deficient) | ATCC | CRL-2118 |
| BxPC-3 cell line (BRCA proficient) | ATCC | CRL-1687 |
| This compound | Synthesized/Acquired | N/A |
| Olaparib (Positive Control) | Selleckchem | S1060 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) | In-house preparation | N/A |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
Experimental Protocols
1. Cell Culture and Maintenance
-
Culture CAPAN-1 and BxPC-3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
2. Cell Seeding
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Resuspend the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plates for 24 hours to allow for cell attachment.
3. Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Olaparib (positive control) in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with 0.5% DMSO) and a no-treatment control (medium only).
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the test compound, positive control, or vehicle control.
4. Incubation
-
Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.
5. MTT Assay for Cell Viability
-
After the 72-hour incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
6. Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
Data Presentation
Table 1: IC50 Values of this compound and Olaparib in BRCA-deficient and BRCA-proficient cell lines.
| Compound | Cell Line | Genotype | IC50 (µM) |
| This compound | CAPAN-1 | BRCA2 deficient | [Insert experimental value] |
| BxPC-3 | BRCA proficient | [Insert experimental value] | |
| Olaparib (Positive Control) | CAPAN-1 | BRCA2 deficient | [Insert experimental value] |
| BxPC-3 | BRCA proficient | [Insert experimental value] |
Table 2: Raw Absorbance Data (Example)
| Concentration (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Average OD | % Viability |
| Vehicle Control | 1.254 | 1.289 | 1.267 | 1.270 | 100.0 |
| 0.01 | 1.231 | 1.255 | 1.248 | 1.245 | 98.0 |
| 0.1 | 1.102 | 1.125 | 1.117 | 1.115 | 87.8 |
| 1 | 0.854 | 0.876 | 0.861 | 0.864 | 68.0 |
| 10 | 0.432 | 0.451 | 0.445 | 0.443 | 34.9 |
| 100 | 0.123 | 0.131 | 0.128 | 0.127 | 10.0 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors | Ensure proper mixing of cell suspension, use calibrated pipettes, and be consistent with pipetting technique. |
| Low signal-to-noise ratio | Low cell number, insufficient incubation time | Optimize cell seeding density, ensure the full incubation period is completed. |
| No dose-dependent response | Compound is inactive at the tested concentrations, compound precipitation | Test a wider range of concentrations, check the solubility of the compound in the culture medium. |
| High background in no-cell control wells | Contamination, MTT reagent instability | Use sterile techniques, prepare fresh MTT solution for each experiment. |
Conclusion
This detailed protocol provides a robust framework for the initial cell-based screening of this compound for potential PARP inhibitory activity. The comparison of its effects on BRCA-deficient and BRCA-proficient cell lines offers a clear and biologically relevant readout for its mechanism of action. Positive results from this assay would warrant further investigation into the direct enzymatic inhibition of PARP and more extensive preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
Application Notes and Protocols for 4-Nitroisoquinolin-1(2H)-one: An Exploratory Chemical Probe
Audience: Researchers, scientists, and drug development professionals.
Note: Publicly available scientific literature lacks specific data on the application of 4-Nitroisoquinolin-1(2H)-one as a dedicated chemical probe, including its specific molecular targets and detailed experimental protocols for its use in target identification and signaling pathway elucidation. The following application notes are therefore based on the general principles of chemical probe utilization and the known biological activities of the broader isoquinolinone chemical class. Researchers should consider the following as a starting point for investigation and will need to perform initial validation experiments to determine the specific utility of this compound.
Introduction
This compound is a small molecule belonging to the isoquinolinone class of heterocyclic compounds. While direct evidence for its use as a chemical probe is limited, the isoquinolinone scaffold is present in various biologically active molecules, including enzyme inhibitors. The presence of a nitro group, an electron-withdrawing moiety, suggests potential for interactions with biological macromolecules, making it a candidate for development as a chemical probe.
This document outlines a hypothetical framework for utilizing this compound as an exploratory chemical probe to identify novel biological targets and investigate cellular signaling pathways. The proposed experiments are based on established methodologies for chemical probe characterization and application.
Potential Applications
Based on the activities of related isoquinolinone derivatives, this compound could potentially be explored as a chemical probe in the following areas:
-
Enzyme Inhibition: Isoquinolinone derivatives have been reported as inhibitors of various enzymes. This compound could be screened against enzyme panels to identify potential targets.
-
Cancer Biology: Many cytotoxic compounds feature a nitroaromatic scaffold. The anti-proliferative effects of this compound could be investigated across cancer cell lines to identify sensitive models and underlying mechanisms.
-
Modulation of Signaling Pathways: By observing global changes in protein expression or post-translational modifications upon treatment with the compound, novel effects on cellular signaling can be uncovered.
Experimental Protocols
The following are generalized protocols that would need to be adapted and optimized for the specific experimental context.
Cell-Based Phenotypic Screening
Objective: To assess the biological activity of this compound across a panel of cell lines.
Protocol:
-
Cell Culture: Culture a panel of relevant human cell lines (e.g., various cancer cell lines, non-cancerous control lines) in appropriate media and conditions.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Seed cells in 96-well plates and treat with a serial dilution of the compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO).
-
Viability/Proliferation Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and selectivity.
Target Identification using Affinity-Based Proteomics
Objective: To identify the direct binding partners of this compound in a cellular context.
Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group for immobilization (e.g., a linker with a terminal alkyne or azide for click chemistry, or a biotin tag).
-
Affinity Matrix Preparation: Covalently attach the synthesized probe to a solid support (e.g., agarose or magnetic beads).
-
Cell Lysate Preparation: Prepare a lysate from cells of interest that have been shown to be sensitive to the compound.
-
Affinity Pulldown: Incubate the cell lysate with the affinity matrix. As a control, use beads without the probe or beads with an inactive analog.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.
-
Proteomic Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the probe-coupled beads to the control beads to identify specific binding partners.
Data Presentation
Quantitative data from the proposed experiments should be summarized in structured tables for clear comparison.
Table 1: Hypothetical IC50 Values of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 15.2 |
| A549 | Lung Cancer | 28.7 |
| MCF7 | Breast Cancer | > 100 |
| HeLa | Cervical Cancer | 8.5 |
Table 2: Hypothetical List of Potential Protein Targets Identified by Affinity Pulldown
| Protein ID | Protein Name | Function | Fold Enrichment (Probe vs. Control) |
| P12345 | Enzyme X | Kinase | 12.5 |
| Q67890 | Protein Y | Transcription Factor | 8.2 |
| R54321 | Protein Z | Structural Protein | 1.1 (Non-specific) |
Visualization of Proposed Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the proposed experimental logic and a hypothetical signaling pathway that could be investigated.
Caption: Proposed workflow for characterizing this compound.
Caption: Hypothetical signaling pathway inhibited by the chemical probe.
Disclaimer: The information provided in these application notes is for research purposes only and is based on general scientific principles. Due to the lack of specific published data for this compound as a chemical probe, all proposed experiments require rigorous validation. The hypothetical data and pathways are for illustrative purposes and should not be considered as established facts.
Application Notes & Protocols: 4-Nitroisoquinolin-1(2H)-one in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 4-nitroisoquinolin-1(2H)-one scaffold in fragment-based drug discovery (FBDD), with a focus on the identification and development of kinase inhibitors. The protocols outlined below are based on established methodologies for fragment screening, hit validation, and lead optimization.
Application Notes
The isoquinolin-1(2H)-one core is a valuable scaffold in medicinal chemistry, and its derivatives have been successfully employed in FBDD campaigns to identify novel inhibitors for various protein targets, particularly kinases. The 4-nitro substitution can provide a key interaction point or be a vector for chemical elaboration.
A notable application of the isoquinolone scaffold is in the discovery of Phosphoinositide-dependent kinase-1 (PDK1) inhibitors.[1] PDK1 is a crucial kinase in the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[1] Fragment-based screening has identified isoquinolone-based fragments as viable starting points for developing potent and selective PDK1 inhibitors.[1]
The general workflow for such a project involves an initial screen of a fragment library to identify low-affinity binders, followed by validation of these hits and subsequent structure-guided optimization to improve potency and selectivity.
Experimental Protocols
Objective: To identify fragments that bind to the target protein.
Methodology: NMR-Based Fragment Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding of fragments to a target protein.[1]
-
Protein Preparation: Express and purify the target protein (e.g., PDK1) with isotopic labeling (¹⁵N) for heteronuclear NMR experiments.
-
Fragment Library: Prepare a library of low molecular weight fragments, including this compound, dissolved in a suitable buffer (e.g., deuterated phosphate buffer).
-
NMR Spectroscopy:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Screen pools of fragments against the protein.
-
For pools showing significant chemical shift perturbations, deconvolve the pool to identify the individual binding fragment.
-
-
Hit Identification: Fragments causing significant and reproducible chemical shift changes in the protein's NMR spectrum are considered primary hits.
Objective: To confirm the activity of primary hits and determine their potency.
Methodology: Biochemical Inhibition Assay
-
Assay Setup: Utilize a biochemical assay to measure the enzymatic activity of the target protein. For kinases like PDK1, this is often a fluorescence-based assay that measures the phosphorylation of a substrate.
-
Compound Preparation: Prepare serial dilutions of the hit fragment (e.g., an isoquinolone fragment) in DMSO.
-
Inhibition Measurement:
-
Incubate the kinase, its substrate, and ATP with varying concentrations of the fragment.
-
Measure the enzyme activity at each concentration.
-
Include appropriate controls (no enzyme, no inhibitor).
-
-
Data Analysis: Plot the percentage of inhibition against the fragment concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Objective: To improve the potency and selectivity of the initial fragment hit.
Methodology: Structure-Guided Fragment Growing
-
Structural Biology: Obtain a high-resolution crystal structure of the target protein in complex with the validated fragment hit. If a crystal structure is not available, computational modeling can be used as an alternative.
-
Vector Identification: Analyze the binding mode of the fragment to identify vectors for chemical modification that can lead to interactions with nearby pockets on the protein surface.
-
Analogue Synthesis: Synthesize a focused library of analogues by adding chemical moieties along the identified vectors of the isoquinolone scaffold.
-
Iterative Screening: Screen the synthesized analogues in the biochemical assay to determine their IC₅₀ values and calculate their Ligand Efficiency (LE).
-
Selectivity Profiling: Test the most potent compounds against a panel of related kinases to assess their selectivity.
Data Presentation
The following tables summarize hypothetical data from an FBDD campaign targeting PDK1, based on the successful use of an isoquinolone fragment.[1]
Table 1: Initial Fragment Hit Properties
| Fragment | Scaffold | IC₅₀ (µM) | Ligand Efficiency (LE) |
| Hit 1 | Isoquinolone | 870 | 0.39 |
Table 2: Hit-to-Lead Optimization of the Isoquinolone Scaffold
| Compound | Modification | IC₅₀ (µM) | Ligand Efficiency (LE) | Fold Improvement over Hit 1 |
| Hit 1 | Initial Fragment | 870 | 0.39 | - |
| Analogue A | Addition of a phenyl group | 41.4 | 0.33 | 21x |
| Analogue B | Optimized linker and substituent | 1.8 | 0.42 | 483x |
Visualization
Below are Graphviz diagrams illustrating key processes in the fragment-based drug discovery workflow.
Caption: General workflow for fragment-based drug discovery.
Caption: Simplified PI3K/AKT signaling pathway showing PDK1 as a target.
Caption: Logic diagram for hit-to-lead optimization.
References
Application Note: High-Throughput Fluorescence-Based Enzymatic Assay for Screening 4-Nitroisoquinolin-1(2H)-one as a PARP-1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response pathway, playing a crucial role in the repair of single-strand DNA breaks.[1] Its inhibition has emerged as a promising therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] 4-Nitroisoquinolin-1(2H)-one belongs to the isoquinolinone class of compounds, many of which are known to be potent PARP inhibitors. This document provides a detailed protocol for a fluorescence-based enzymatic assay to determine the inhibitory potential of this compound against human PARP-1. The assay is designed for a high-throughput screening format and measures the consumption of the PARP-1 substrate, nicotinamide adenine dinucleotide (NAD+).
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from this enzymatic inhibition assay.
| Parameter | Description | Example Value |
| IC50 (nM) | The half-maximal inhibitory concentration of this compound. It represents the concentration of the inhibitor required to reduce PARP-1 activity by 50%. | 150 nM |
| Kᵢ (nM) | The inhibition constant, which indicates the binding affinity of the inhibitor to the enzyme. A lower Kᵢ value signifies a higher binding affinity. | 75 nM |
| Vmax (app) (RFU/min) | The apparent maximum rate of the enzymatic reaction in the presence of the inhibitor. | Varies |
| Km (app) (µM) | The apparent Michaelis constant in the presence of the inhibitor. It reflects the substrate concentration at which the reaction rate is half of Vmax. | Varies |
| % Inhibition | The percentage by which the enzymatic activity is reduced by a specific concentration of the inhibitor. | 0-100% |
| Z'-factor | A statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. | 0.85 |
Experimental Protocol: Fluorescence-Based PARP-1 Inhibition Assay
This protocol is adapted from established fluorescence-based PARP-1 inhibition assays that quantify the amount of remaining NAD+ after the enzymatic reaction.[2][3][4][5][6]
1. Materials and Reagents
-
Enzyme: Recombinant human PARP-1 (full-length)
-
Substrate: β-Nicotinamide adenine dinucleotide (NAD+)
-
Activator: Activated sheared salmon sperm DNA
-
Inhibitor: this compound
-
Positive Control: Olaparib (or another known PARP inhibitor)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT
-
Developing Reagent A: Acetophenone in a suitable solvent
-
Developing Reagent B: Concentrated KOH
-
Stopping Reagent: Formic acid
-
Plate: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements
-
Instrumentation: Fluorescence microplate reader
2. Preparation of Solutions
-
PARP-1 Enzyme Stock: Prepare a working solution of PARP-1 in assay buffer. The final concentration will need to be optimized, but a starting point of 10 ng/µL can be used.[7]
-
NAD+ Solution: Prepare a stock solution of NAD+ in assay buffer. For the final assay, a concentration that is close to the Km of the enzyme should be used (e.g., a final concentration of 100-1000 nM).[4][5]
-
Activated DNA Solution: Prepare a working solution of activated DNA in assay buffer.
-
Inhibitor Solutions: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for the dose-response curve. Further dilute these in assay buffer to the desired final concentrations, ensuring the final DMSO concentration in the assay does not exceed 1-2%.[4][7]
-
Positive Control Solutions: Prepare a serial dilution of the positive control inhibitor in the same manner as the test inhibitor.
3. Assay Procedure
-
Reaction Setup: To each well of the microplate, add the following components in the specified order:
-
Assay Buffer
-
Activated DNA
-
Test inhibitor (this compound) or control (vehicle or positive control)
-
-
Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction, except for the "no enzyme" control wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 20-60 minutes).[1][4] This incubation time should be optimized to ensure linear reaction kinetics.
-
Reaction Initiation with Substrate: Add the NAD+ solution to all wells to start the enzymatic reaction.
-
Second Incubation: Incubate the plate at room temperature with gentle agitation.
-
Development of Fluorescent Signal:
-
Add Developing Reagent A to each well.
-
Add Developing Reagent B to each well.
-
Incubate for a set time at a specific temperature (e.g., 90°C for 15 minutes) to allow for the conversion of remaining NAD+ to a fluorescent product.
-
-
Stopping the Reaction: Add the Stopping Reagent (formic acid) to each well.[4]
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 372 nm, Em: 444 nm).[4]
4. Controls
-
100% Activity (No Inhibitor): Contains all reaction components except the inhibitor (vehicle control).
-
0% Activity (No Enzyme): Contains all reaction components except the enzyme.
-
Positive Control: Contains a known PARP-1 inhibitor at a concentration that gives maximal inhibition.
5. Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal of the "no enzyme" control from all other wells.
-
Calculation of Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme))
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[7]
-
Enzyme Kinetics (Optional): To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (NAD+) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[8]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Khan Academy [khanacademy.org]
Application Notes and Protocols for High-Throughput Screening of 4-Nitroisoquinolin-1(2H)-one Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 4-nitroisoquinolin-1(2H)-one analogs, a promising class of molecules for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors have emerged as a critical therapeutic strategy in oncology, particularly for cancers with deficiencies in DNA repair pathways.
Introduction to this compound Analogs and PARP Inhibition
The this compound scaffold is a key pharmacophore in the development of PARP inhibitors. These compounds typically act as competitive inhibitors by targeting the NAD+-binding domain of PARP enzymes, primarily PARP1 and PARP2.[1] PARP1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. By inhibiting PARP1, these analogs prevent the repair of DNA damage, leading to the accumulation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage results in synthetic lethality and targeted cell death.
Signaling Pathway of PARP1 in DNA Damage Repair
Upon detection of a single-strand DNA break, PARP1 is recruited to the site of damage. This binding event activates PARP1 to catalyze the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming long poly(ADP-ribose) (PAR) chains. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.
Caption: PARP1 signaling pathway in DNA single-strand break repair.
High-Throughput Screening Workflow
A typical HTS workflow for identifying and characterizing this compound analogs as PARP inhibitors involves a series of sequential assays, starting with a primary screen of a large compound library, followed by secondary and tertiary assays to confirm hits and further characterize their mechanism of action.
Caption: A generalized workflow for HTS of PARP inhibitors.
Experimental Protocols
Biochemical HTS Assay: Fluorescence Polarization (FP)
This assay measures the inhibition of PARP1 activity by monitoring the binding of a fluorescently labeled NAD+ analog to the enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled NAD+ analog (e.g., a Bodipy-TMR labeled NAD+ derivative)
-
Activated DNA (e.g., calf thymus DNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 8 mM MgCl2, 1 mM DTT, 0.01% (v/v) IGEPAL CA-630
-
384-well, low-volume, black microplates
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Olaparib)
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a reaction mixture containing PARP1 enzyme and activated DNA in the assay buffer.
-
Dispense the reaction mixture into the wells of the 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include wells with a positive control inhibitor and a DMSO-only control.
-
Initiate the reaction by adding the fluorescently labeled NAD+ analog to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
Data Analysis: The inhibitory activity of the test compounds is determined by the decrease in the fluorescence polarization signal. The data is normalized to the controls, and IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cell-Based HTS Assay: Cell Viability in BRCA-Deficient Cancer Cells
This assay assesses the synthetic lethal effect of the PARP inhibitors in cancer cells with a deficient homologous recombination pathway.
Materials:
-
BRCA1- or BRCA2-mutant cancer cell line (e.g., MDA-MB-436, PEO1)
-
Wild-type cell line for counter-screening (e.g., MCF-7)
-
Cell culture medium and supplements
-
384-well, clear-bottom, black microplates
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Olaparib)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Seed the cells into the 384-well plates at an appropriate density and allow them to attach overnight.
-
Add serial dilutions of the test compounds to the cells. Include wells with a positive control and a DMSO-only control.
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis: The reduction in luminescence is proportional to the decrease in cell viability. IC50 values are determined by plotting the normalized luminescence data against the logarithm of the compound concentration and fitting to a dose-response curve.
Data Presentation: PARP Inhibitory Activity of Isoquinolinone Analogs
The following table summarizes the in vitro inhibitory activity of representative isoquinolinone-based PARP inhibitors against PARP1 and PARP2.
| Compound ID | Scaffold | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | Phthalazinone | 5 | 1 | [2] |
| Rucaparib | Phthalazinone | 7 | 1.5 | [2] |
| 1a | Dihydroisoquinolone | 13,000 | 800 | [3] |
| 1b | Isoquinolone | 9,000 | 150 | [3] |
| 3l | Dihydroisoquinolone-carboxamide | 156 | 70.1 | [3] |
Note: The data presented for compounds 1a, 1b, and 3l are for structurally related isoquinolinone analogs and serve as a reference for the potential activity of this compound derivatives.
Conclusion
The high-throughput screening methods outlined in these application notes provide a robust framework for the identification and characterization of novel this compound analogs as potent and selective PARP inhibitors. The combination of biochemical and cell-based assays is essential for a comprehensive evaluation of compound activity and for advancing promising candidates into the drug development pipeline.
References
- 1. High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Nitroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Nitroisoquinolin-1(2H)-one, a heterocyclic compound of interest in pharmaceutical research and development. The methodologies outlined below are based on established analytical principles for structurally similar nitroaromatic and heterocyclic compounds and are intended to serve as a robust starting point for method development and validation.
Introduction
Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of active pharmaceutical ingredients (APIs). Due to its chromophoric nitro group and heterocyclic structure, several analytical techniques are well-suited for its determination. This guide focuses on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as primary analytical approaches.
Recommended Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a robust and widely accessible method for the quantification of aromatic and chromophoric compounds like this compound. It offers good sensitivity and reproducibility for routine analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and selectivity, such as the analysis of biological samples with complex matrices, LC-MS/MS is the method of choice. It combines the separation power of liquid chromatography with the specific detection of tandem mass spectrometry.[1]
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of the proposed analytical methods for the quantification of this compound. These values are illustrative and require experimental validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 50 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 0.5 ng/mL |
| Linear Range | 0.15 - 100 µg/mL | 0.5 - 1000 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (%Recovery) | 95 - 105% | 90 - 110% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
1. Instrumentation and Reagents:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for pH adjustment).
-
This compound reference standard.
2. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
For unknown samples, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound (a PDA detector is useful for determining the optimal wavelength).
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a starting point for developing a highly sensitive and selective LC-MS/MS method.
1. Instrumentation and Reagents:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size for UPLC).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal standard (IS), structurally similar to the analyte if available.
2. Sample Preparation (for biological samples):
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at high speed to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for this compound and the internal standard. This involves direct infusion of the standards into the mass spectrometer to determine the optimal collision energies and cone voltages.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and cone gas), and capillary voltage.[2]
5. Data Analysis:
-
Quantify the analyte using the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical techniques described.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for LC-MS/MS analysis in biological matrices.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Nitroisoquinolin-1(2H)-one Synthesis
Welcome to the technical support center for the synthesis of 4-Nitroisoquinolin-1(2H)-one. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on optimizing the reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is through the direct nitration of the parent isoquinolin-1(2H)-one using a nitrating agent, typically a mixture of a nitrate salt or nitric acid with a strong acid like sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Q2: What are the primary factors that influence the yield of the reaction?
A2: The key factors influencing the reaction yield include the choice and concentration of the nitrating agent, the reaction temperature, the reaction time, and the purity of the starting materials. Careful control of these parameters is crucial for maximizing the yield and minimizing the formation of byproducts.
Q3: What are the common side reactions to be aware of during the nitration of isoquinolin-1(2H)-one?
A3: Common side reactions include the formation of other nitro isomers (e.g., nitration on the benzene ring at positions 5, 7, or 8), over-nitration leading to dinitro products, and oxidative degradation of the starting material or product, especially at elevated temperatures.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product over time.
Q5: What are the recommended purification techniques for this compound?
A5: The crude product is typically purified by recrystallization from a suitable solvent. If isomeric impurities are present, column chromatography on silica gel may be necessary to isolate the desired 4-nitro isomer.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Ineffective Nitrating Agent: The nitrating agent may be old or decomposed. 2. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 3. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Use a freshly prepared nitrating mixture. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress by TLC. 3. Extend the reaction time, monitoring periodically by TLC until the starting material is consumed. |
| Formation of Multiple Products (Isomers) | 1. High Reaction Temperature: Elevated temperatures can decrease the regioselectivity of the nitration. 2. Inappropriate Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. | 1. Maintain a lower reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent and throughout the reaction. 2. Consider using a milder nitrating agent, such as potassium nitrate in sulfuric acid, which can offer better control.[2] |
| Product Decomposition (Charring/Tar Formation) | 1. Excessively High Temperature: The reaction temperature is too high, leading to oxidative degradation. 2. Concentrated Acid is Too Strong: The acidic conditions are too harsh for the substrate. | 1. Ensure precise temperature control, especially during the exothermic addition of the nitrating agent. 2. Use a less concentrated acid or a buffered system if the substrate is particularly sensitive. |
| Difficulty in Product Isolation | 1. Product is Soluble in the Aqueous Work-up Solution: The product may not precipitate upon quenching the reaction. 2. Formation of a Stable Emulsion During Extraction: This can hinder the separation of aqueous and organic layers. | 1. After quenching the reaction with ice, carefully neutralize the solution with a base (e.g., sodium bicarbonate solution) to precipitate the product. 2. Add a saturated brine solution to help break up the emulsion during the extraction process. |
Experimental Protocols
The following is a generalized protocol for the nitration of isoquinolin-1(2H)-one, based on analogous reactions with similar heterocyclic compounds.[1][2] Optimization of specific parameters may be required for your particular setup and scale.
Materials:
-
Isoquinolin-1(2H)-one
-
Potassium Nitrate (KNO₃) or Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis under anhydrous conditions
Protocol 1: Nitration using Potassium Nitrate in Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoquinolin-1(2H)-one (1.0 eq.) in concentrated sulfuric acid at 0 °C (ice bath).
-
Preparation of Nitrating Agent: In a separate beaker, prepare a solution of potassium nitrate (1.1-1.3 eq.) in a minimal amount of concentrated sulfuric acid.
-
Addition of Nitrating Agent: Slowly add the potassium nitrate solution to the stirred solution of isoquinolin-1(2H)-one, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization and Precipitation: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until a pH of 6-7 is reached. The product should precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Data Presentation
The following tables summarize key reaction parameters and their impact on yield, based on literature for analogous nitration reactions. These should serve as a starting point for optimization.
Table 1: Effect of Nitrating Agent and Temperature on Yield
| Entry | Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Hydroxypyridine | KNO₃/H₂SO₄ | 30 | 2 | - | [2] |
| 2 | 3-Hydroxypyridine | KNO₃/H₂SO₄ | 40 | 2 | 49.7 | [2] |
| 3 | 3-Hydroxypyridine | KNO₃/H₂SO₄ | 50 | 2 | - | [2] |
| 4 | Pyridine-N-Oxide | fuming HNO₃/H₂SO₄ | 125-130 | 3 | - | [1] |
Table 2: Optimization of Molar Ratio of Reactants
| Entry | Starting Material | Molar Ratio (Substrate:KNO₃) | Temperature (°C) | Yield (%) | Reference |
| 1 | 3-Hydroxypyridine | 1:1.1 | 50 | - | [2] |
| 2 | 3-Hydroxypyridine | 1:1.2 | 50 | Max Yield | [2] |
| 3 | 3-Hydroxypyridine | 1:1.3 | 50 | - | [2] |
| 4 | 3-Hydroxypyridine | 1:1.4 | 50 | - | [2] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
troubleshooting 4-Nitroisoquinolin-1(2H)-one synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitroisoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in the nitration of isoquinolin-1(2H)-one can stem from several factors, including incomplete reaction, product decomposition, or loss during workup and purification. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Improper Reagent Stoichiometry: An insufficient amount of the nitrating agent can lead to incomplete conversion of the starting material.
-
-
Product Decomposition:
-
Excessive Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to runaway reactions, decomposition of the product, and the formation of tar-like substances.
-
Over-nitration: Harsh reaction conditions (high temperature, prolonged reaction time, or excess nitrating agent) can lead to the formation of dinitrated or other undesired byproducts, reducing the yield of the target molecule.
-
-
Work-up and Purification Issues:
-
Product Loss During Extraction: Ensure the correct solvent is used for extraction and that the aqueous layer is extracted multiple times to maximize product recovery.
-
Loss During Chromatography: Improper selection of the stationary or mobile phase can lead to poor separation and loss of product on the column.
-
Q2: The reaction mixture turned dark brown or black. What does this indicate and how can I prevent it?
A dark coloration of the reaction mixture is a common indicator of decomposition of the starting material or the nitrated product. This is often caused by oxidation or other side reactions promoted by the strong acidic and oxidizing conditions of the nitration.
To prevent this:
-
Strict Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent. Use an ice bath to dissipate the heat generated during the reaction.
-
Slow Reagent Addition: Add the nitrating mixture dropwise to the solution of isoquinolin-1(2H)-one to prevent localized overheating.
-
Purity of Starting Materials: Ensure that the starting isoquinolin-1(2H)-one and the acids used are of high purity, as impurities can catalyze decomposition.
Q3: I am observing the formation of multiple products on my TLC plate. What are the likely side products?
The primary side products in the nitration of isoquinolin-1(2H)-one are typically other regioisomers. While the lactam group strongly directs the nitration to the 4-position, small amounts of other isomers may form depending on the reaction conditions.
-
Potential Regioisomers: Nitration at other positions on the benzene ring (e.g., 5-nitro or 7-nitro) can occur, although they are generally minor products.
-
Dinitrated Products: Under forcing conditions, dinitration may occur, leading to products such as 4,x-dinitroisoquinolin-1(2H)-one.
-
Oxidation Byproducts: The strong oxidizing nature of nitric acid can lead to the formation of various oxidation byproducts, contributing to the dark coloration of the reaction mixture.
Q4: How can I effectively purify this compound from the reaction mixture?
Purification can typically be achieved through a combination of extraction and chromatography or recrystallization.
-
Work-up: After the reaction is complete, the mixture is usually quenched by pouring it onto ice. The precipitated crude product can be collected by filtration. If the product remains in solution, extraction with a suitable organic solvent like ethyl acetate or dichloromethane is necessary.
-
Column Chromatography: This is a highly effective method for separating the desired 4-nitro isomer from other regioisomers and impurities. A silica gel column is typically used.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method. The choice of solvent will depend on the solubility of the product and impurities.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on the nitration of similar heterocyclic compounds. Optimization may be required for specific laboratory conditions.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoquinolin-1(2H)-one (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.
-
Nitration: Add the nitrating mixture dropwise to the solution of isoquinolin-1(2H)-one, maintaining the internal temperature between 0 and 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction, Product decomposition, Loss during workup | Monitor with TLC, Control temperature strictly, Optimize extraction and purification |
| Dark Reaction Mixture | Oxidation/Decomposition | Maintain low temperature (0-5 °C), Slow reagent addition, Use pure starting materials |
| Multiple Products (TLC) | Formation of regioisomers, Dinitration | Optimize reaction conditions (temperature, time), Use column chromatography for separation |
| Purification Challenges | Co-elution of isomers, Poor crystal formation | Optimize chromatography solvent system, Screen for suitable recrystallization solvents |
Visualizations
Signaling Pathways and Workflows
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Caption: Troubleshooting workflow for low yield or impure product in this compound synthesis.
Technical Support Center: Improving the Solubility of 4-Nitroisoquinolin-1(2H)-one for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Nitroisoquinolin-1(2H)-one in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Understanding the physicochemical properties of a compound is the first step in addressing solubility issues. Key properties for this compound are summarized below.
Q2: Why is my this compound not dissolving in my aqueous assay buffer?
Q3: What are the initial steps to improve the solubility of this compound for my in vitro assay?
A3: A systematic approach is recommended. Start by attempting to dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it into your aqueous assay buffer. This is a common and often effective initial strategy.[3][4]
Q4: Are there concerns about using organic solvents like DMSO in my cell-based assays?
A4: Yes, organic solvents can be toxic to cells at certain concentrations.[5][6][7][8] It is crucial to determine the maximum tolerable solvent concentration for your specific cell line. For many cell lines, DMSO concentrations should be kept below 0.5% (v/v), and ideally at or below 0.1% (v/v), to minimize cytotoxic effects.[6] Always include a vehicle control (assay buffer with the same final concentration of the organic solvent) in your experiments.
Q5: What other methods can I try if using a co-solvent like DMSO is not sufficient or is toxic to my cells?
A5: Several other techniques can be employed to enhance the solubility of poorly soluble compounds. These include adjusting the pH of the buffer, using solubilizing agents like cyclodextrins, or preparing a solid dispersion of the compound.[9][10]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| Predicted LogP | 1.8486 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Appearance | Brown Powder | [11] |
Table 2: Recommended Maximum Concentrations of Common Solvents for In Vitro Assays
| Solvent | Maximum Recommended Concentration (v/v) | Notes |
| Dimethyl sulfoxide (DMSO) | ≤ 0.5% | Can exhibit cytotoxic effects at concentrations above 1-2%.[5][7] Ideally, use the lowest effective concentration. |
| Ethanol | ≤ 0.5% | Cytotoxicity is cell-line dependent; some may tolerate up to 1%.[5][6] |
| Acetone | ≤ 0.5% | Generally shows low toxicity at concentrations up to 1%.[6] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates upon dilution into aqueous buffer. | The compound has poor aqueous solubility and is "crashing out" of the organic stock solution. | Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent, ensuring it remains within the tolerated range for your assay. Consider using a different solubilization technique, such as complexation with cyclodextrins.[9] |
| Observed cytotoxicity in vehicle control wells. | The concentration of the organic solvent is too high for the cell line being used. | Perform a dose-response experiment to determine the maximum non-toxic concentration of the solvent for your specific cells. Reduce the solvent concentration in your assay to a safe level. |
| Inconsistent results between experiments. | The compound may not be fully dissolved in the stock solution or may be precipitating over time. | Ensure the stock solution is clear and free of visible particles. Prepare fresh stock solutions for each experiment. Sonication can aid in dissolving the compound.[12] |
| Difficulty dissolving the compound even in organic solvents. | The compound may have very low intrinsic solubility or may be in a stable crystalline form. | Gentle warming and sonication can help. If solubility is still an issue, consider advanced formulation strategies like creating a solid dispersion with a polymer.[10] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Co-Solvent
-
Materials: this compound, Dimethyl sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out a precise amount of this compound into a sterile microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining Maximum Tolerated Solvent Concentration
-
Materials: The cell line of interest, appropriate cell culture medium, 96-well plates, the chosen organic solvent (e.g., DMSO), and a cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the organic solvent in the cell culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).
-
Remove the old medium from the cells and add the medium containing the different solvent concentrations. Include a "no solvent" control.
-
Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Determine the highest solvent concentration that does not significantly reduce cell viability compared to the "no solvent" control. This is the maximum tolerated concentration for your assay.
-
Visualizations
Caption: Experimental workflow for improving the solubility of this compound.
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific assays.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ijpbr.in [ijpbr.in]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. benchchem.com [benchchem.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound,55404-29-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 12. researchgate.net [researchgate.net]
4-Nitroisoquinolin-1(2H)-one stability and storage conditions
This technical support guide provides essential information on the stability and storage of 4-Nitroisoquinolin-1(2H)-one, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
There are conflicting recommendations from suppliers, suggesting that the optimal storage conditions may not be definitively established. To ensure maximum stability, it is advisable to follow the most stringent recommendations. One supplier suggests storage at 4°C under a nitrogen atmosphere[1], while another indicates room temperature storage in a dry, sealed container but also mentions the use of cold-chain transportation[2]. Given this, storing the compound at 4°C, in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon) is the most conservative approach to minimize potential degradation.
Q2: What is the general stability of this compound?
While specific stability data for this compound is limited, as a nitroaromatic compound, it should be handled with care. Nitroaromatic compounds can be sensitive to heat and light. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack. Some nitroaromatic compounds are also known to be photosensitive. Therefore, it is prudent to protect this compound from high temperatures and direct light.
Q3: Are there any known incompatibilities for this compound?
Q4: What are the potential degradation pathways for this compound?
Based on the general reactivity of nitroaromatic compounds, potential degradation pathways may include:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain metabolic conditions.
-
Nucleophilic aromatic substitution: The electron-withdrawing nitro group activates the isoquinoline ring system towards attack by nucleophiles.
-
Photodegradation: Exposure to UV or visible light may lead to decomposition. Nitroaromatic compounds are often photosensitive.
-
Thermal decomposition: Like many organic nitro compounds, it may decompose at high temperatures.
Data Presentation
Table 1: Summary of Supplier-Recommended Storage Conditions
| Supplier | Recommended Storage Temperature | Atmosphere | Other Recommendations |
| ChemScene | 4°C | Under Nitrogen | N/A[1] |
| BLD Pharm | Room Temperature | Sealed in dry | Cold-chain transportation[2] |
Troubleshooting Guide
Issue: Inconsistent experimental results or suspected compound degradation.
This guide will help you troubleshoot potential stability-related issues with this compound.
Caption: Troubleshooting flowchart for stability issues.
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not available in the searched literature, a general approach for assessing the photostability of a new drug substance can be adapted from the ICH Q1B guideline.
Protocol: Forced Photodegradation Study
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a solid sample by spreading a thin layer of the compound in a chemically inert, transparent container.
-
-
Control Samples:
-
Wrap identical samples in aluminum foil to serve as dark controls.
-
-
Light Exposure:
-
Place the test and dark control samples in a photostability chamber.
-
Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet lamps. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
-
Analysis:
-
At appropriate time intervals, withdraw samples and analyze them by a stability-indicating method (e.g., HPLC with a UV detector).
-
Compare the chromatograms of the exposed samples to the dark control samples.
-
Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of degradation.
-
If significant degradation is observed, further studies to identify the degradation products may be necessary.
-
Potential Degradation Pathway
The following diagram illustrates a plausible degradation pathway for this compound based on the known reactivity of nitroaromatic compounds. This is a generalized pathway and may not represent the actual degradation products without experimental validation.
Caption: Potential degradation pathways.
References
Technical Support Center: Overcoming Resistance to 4-Nitroisoquinolin-1(2H)-one-Based PARP Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitroisoquinolin-1(2H)-one-based inhibitors of Poly (ADP-ribose) polymerase (PARP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound-based inhibitors?
This compound and its derivatives function as PARP inhibitors. They competitively bind to the NAD+ binding site of PARP enzymes, particularly PARP1 and PARP2. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the repair of DNA single-strand breaks (SSBs). The accumulation of unrepaired SSBs leads to the formation of toxic double-strand breaks (DSBs) during DNA replication, which in cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), results in synthetic lethality and cell death.
Q2: My cells have developed resistance to the this compound-based inhibitor. What are the common mechanisms of resistance?
Acquired resistance to PARP inhibitors is a significant challenge. The most common mechanisms include:
-
Restoration of Homologous Recombination (HR) Function: Secondary mutations in genes like BRCA1/2 can restore their function, thereby reactivating the HR repair pathway.
-
Changes in PARP1 Expression or Activity: Downregulation or mutation of the PARP1 enzyme can reduce the target for the inhibitor.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[1]
-
Replication Fork Protection: Stabilization of stalled replication forks can prevent their collapse into cytotoxic DSBs, even in the presence of the PARP inhibitor.
Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A common method is to perform a Rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for P-gp. Cells with high P-gp activity will efficiently pump out the dye, resulting in lower intracellular fluorescence compared to sensitive cells. This can be quantified using flow cytometry or a fluorescence plate reader.
Q4: Are there strategies to overcome resistance mediated by drug efflux pumps?
Yes, co-administration of the this compound-based inhibitor with a P-gp inhibitor, such as verapamil or tariquidar, can restore sensitivity. These agents block the efflux pump, leading to increased intracellular accumulation of the PARP inhibitor.
Troubleshooting Guides
Issue 1: Decreased inhibitor efficacy in long-term cell culture.
-
Possible Cause: Development of acquired resistance through one of the mechanisms described in the FAQs.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay to compare the IC50 value of the resistant cell line to the parental, sensitive cell line.
-
Investigate HR Restoration: Use Western blotting to assess the expression levels of key HR proteins like RAD51. An increase in RAD51 foci formation upon DNA damage can indicate restored HR function.
-
Assess Drug Efflux: Conduct a Rhodamine 123 efflux assay to determine if increased drug efflux is the cause of resistance.
-
Evaluate PARP1 Levels: Use Western blotting to compare PARP1 protein levels between the sensitive and resistant cell lines.
-
Issue 2: High variability in experimental replicates.
-
Possible Cause: Inconsistent cell seeding, compound dilution errors, or edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a homogenous cell suspension and use a consistent seeding density across all wells.
-
Prepare Fresh Dilutions: Prepare fresh serial dilutions of the inhibitor for each experiment from a validated stock solution.
-
Minimize Edge Effects: Avoid using the outer wells of multi-well plates for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.
-
Data Presentation
Table 1: Representative IC50 Values for a this compound-Based Inhibitor in Sensitive and Resistant Ovarian Cancer Cell Lines.
| Cell Line | BRCA1 Status | Treatment | IC50 (µM) | Fold Resistance |
| UWB1.289 (Parental) | Deficient | Inhibitor Alone | 0.5 | - |
| UWB1.289-R (Resistant) | Deficient | Inhibitor Alone | 12.5 | 25 |
| UWB1.289-R (Resistant) | Deficient | Inhibitor + Verapamil (P-gp Inhibitor) | 1.2 | 2.4 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of P-gp Inhibition on Intracellular Accumulation of a Fluorescent PARP Inhibitor Analog.
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) |
| UWB1.289 (Parental) | Fluorescent Analog Alone | 8500 |
| UWB1.289-R (Resistant) | Fluorescent Analog Alone | 2100 |
| UWB1.289-R (Resistant) | Fluorescent Analog + Verapamil | 7900 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
-
Culture the parental cancer cell line in media containing the this compound-based inhibitor at a concentration equal to its IC25.
-
Continuously culture the cells, gradually increasing the inhibitor concentration in a stepwise manner as the cells adapt and resume normal proliferation.
-
This process may take several months.
-
Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 10-20 times the initial IC50), the resistant cell line is established.
-
Validate the resistance by performing a cell viability assay to determine the new IC50.
Protocol 2: Western Blot for PARP1 and RAD51
-
Sample Preparation: Lyse sensitive and resistant cells to extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP1, RAD51, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between cell lines.
Protocol 3: Rhodamine 123 Efflux Assay
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation (for control wells): Pre-incubate a set of resistant cells with a P-gp inhibitor (e.g., verapamil) for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 1 µg/ml and incubate for 1 hour.
-
Wash: Gently wash the cells with ice-cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or analyze the cells by flow cytometry.
-
Data Analysis: Compare the fluorescence intensity between the sensitive, resistant, and resistant + P-gp inhibitor treated cells. Lower fluorescence in the resistant cells compared to the sensitive and inhibitor-treated cells indicates increased efflux pump activity.
Visualizations
Caption: Mechanism of action of this compound-based PARP inhibitors.
References
Technical Support Center: Refining Purification Methods for 4-Nitroisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for 4-Nitroisoquinolin-1(2H)-one. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most common and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods often depends on the quantity of the crude material, the nature of the impurities, and the desired final purity. For multi-gram quantities with crystalline solids, recrystallization is often a good first choice. For smaller quantities or oily compounds, chromatography is generally the safer and more versatile method.[1][2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A systematic solvent screening is the most effective approach.
Recommended Solvent Screening Protocol:
-
Place a small amount (10-20 mg) of your crude material into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube to the solvent's boiling point, adding the solvent dropwise until the solid dissolves.
-
Allow the clear solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields well-formed crystals with minimal soluble loss is a good candidate.
A good starting point for solvent selection for heterocyclic compounds includes alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[3][4]
Q3: What should I do if my compound "oils out" instead of crystallizing?
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. To address this:
-
Use a lower boiling point solvent: The boiling point of the solvent should ideally be lower than the melting point of your compound.
-
Use a larger volume of solvent: This can prevent the concentration of the solute from becoming too high during cooling.
-
Cool the solution more slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Use a solvent mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q4: How do I develop a column chromatography method for purifying this compound?
Method development for column chromatography begins with Thin Layer Chromatography (TLC). The goal is to find a mobile phase that provides good separation between your target compound and any impurities, with a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[5]
TLC Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities (e.g., different ratios of hexanes:ethyl acetate).
-
Visualize the spots under UV light.
-
The optimal mobile phase will show clear separation between the spot for this compound and other spots.
Q5: What are some potential impurities I might encounter in the synthesis of this compound?
While specific impurities will depend on the synthetic route, common impurities in the synthesis of related isoquinolinones can include:
-
Unreacted starting materials.
-
Regioisomers: Depending on the cyclization strategy, isomers such as isoquinolin-1(4H)-one could be formed.
-
Over- or under-oxidized products: If the synthesis involves oxidation or reduction steps, related byproducts may be present.
-
Degradation products: Exposure to air, light, or heat can lead to decomposition.[6]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Reheat the solution to evaporate some of the solvent and then allow it to cool again. |
| "Oiling out" occurs. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Use a lower boiling point solvent, use a more dilute solution, or try a solvent pair. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath for a longer period. Use a minimal amount of cold solvent to wash the crystals. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurity. The solution cooled too quickly, trapping impurities. | Try a different solvent or a two-solvent system. Allow the solution to cool more slowly. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Compound does not move from the baseline (Rf = 0). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Compound runs with the solvent front (Rf = 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). |
| Poor separation of spots (streaking or overlapping). | The compound is interacting too strongly with the silica gel. The column may be overloaded. The compound may be degrading on the silica. | Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine). Reduce the amount of sample loaded. Consider using a different stationary phase like alumina.[5] |
| Cracked or channeled column bed. | The column was not packed properly, or the solvent level dropped below the top of the silica. | Ensure the silica gel is packed uniformly as a slurry. Never let the column run dry. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Perform a solvent screen as described in the FAQs to identify a suitable solvent or solvent pair.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure the solution is not supersaturated.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Column Chromatography
-
Method Development (TLC): Determine the optimal mobile phase using TLC as described in the FAQs.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the mobile phase to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recrystallization Solvent Screening Log
Use this table to record your observations during solvent screening experiments.
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation upon Cooling | Observations (Crystal quality, color) |
| e.g., Ethanol | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Toluene | ||||
| e.g., Acetone | ||||
| e.g., Hexanes | ||||
| e.g., Dichloromethane |
Table 2: TLC Mobile Phase Development for Column Chromatography
Use this table to document your TLC experiments for optimizing the mobile phase.
| Mobile Phase (Solvent A:Solvent B ratio) | Rf of this compound | Rf of Impurity 1 | Rf of Impurity 2 | Separation Quality |
| e.g., Hexanes:EtOAc (9:1) | ||||
| e.g., Hexanes:EtOAc (4:1) | ||||
| e.g., Hexanes:EtOAc (1:1) | ||||
| e.g., DCM:Methanol (98:2) |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Scale-Up Synthesis of 4-Nitroisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Nitroisoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
When moving from a laboratory to a pilot or manufacturing scale, several challenges can arise. These often relate to physical and chemical parameters that do not scale linearly. Key challenges include:
-
Reaction Control and Safety: The nitration of isoquinolin-1(2H)-one is an exothermic reaction. Poor heat dissipation in large reactors can lead to temperature spikes, increasing the risk of runaway reactions and the formation of degradation products.
-
Mixing Efficiency: Inadequate mixing can result in localized high concentrations of reagents, leading to the formation of byproducts such as dinitro compounds or other isomers.
-
Yield and Purity Reduction: A decrease in yield and purity is a common issue during scale-up. This can be attributed to inefficient heat transfer, poor mixing, and extended reaction times, which may promote side reactions and product degradation.
-
Product Isolation and Purification: Methods like column chromatography, often used in the lab, are generally not feasible for large-scale production. Developing a robust crystallization or precipitation method for isolating this compound of high purity is crucial.
-
Impurity Profile Changes: The altered reaction conditions at a larger scale can lead to the formation of new or increased levels of impurities, complicating purification and potentially impacting the final product's quality.
Q2: What are the expected side products and impurities in the synthesis of this compound?
Several impurities can form during the nitration of isoquinolin-1(2H)-one. A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. Common impurities may include:
-
Isomeric Nitroisoquinolinones: Nitration can potentially occur at other positions on the benzene ring, leading to isomers such as 5-Nitroisoquinolin-1(2H)-one and 7-Nitroisoquinolin-1(2H)-one.
-
Dinitro Derivatives: Under harsh reaction conditions (e.g., high temperature, high concentration of nitrating agent), dinitration can occur.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of isoquinolin-1(2H)-one in the final product.
-
Degradation Products: The product can be sensitive to high temperatures and strong acidic conditions, leading to decomposition. Exposure of the final product or intermediates to air, light, or heat can also lead to degradation.
-
Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.
Q3: Which analytical techniques are most effective for determining the purity of this compound?
A multi-pronged approach is recommended for a comprehensive purity assessment.
| Analytical Method | Principle | Information Provided | Typical Purity Range for Synthesized Heterocycles |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (% area), detection of non-volatile impurities. | 95-99% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification of volatile impurities and byproducts. | >98% for volatile |
minimizing degradation of 4-Nitroisoquinolin-1(2H)-one in solution
Welcome to the technical support center for 4-Nitroisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by several factors, including:
-
pH: The compound's stability is pH-dependent. Both acidic and basic conditions can catalyze hydrolysis of the lactam ring.
-
Light: As a nitroaromatic compound, this compound is susceptible to photodegradation, especially when exposed to UV light.[1]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic and other degradation pathways.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various degradation products.
-
Solvent: The choice of solvent can impact the stability. Protic solvents may participate in degradation reactions.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, preferably at 4°C for short-term storage and frozen at -20°C or -80°C for long-term storage.[2]
-
Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect from light.
-
Inert Atmosphere: For long-term storage, it is recommended to store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]
-
pH Control: If applicable to your experimental needs, buffering the solution to a neutral pH (around 6-7) may improve stability.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the literature, based on its chemical structure, potential degradation pathways could lead to:
-
Hydrolysis Products: Cleavage of the lactam ring could result in the formation of a carboxylic acid and an amino-nitro aromatic compound.
-
Reduction Products: The nitro group is susceptible to reduction, which can lead to the formation of the corresponding aminoisoquinolinone.
-
Photodegradation Products: Exposure to light can lead to complex reactions, potentially involving the nitro group and the aromatic system.[3]
Q4: How can I monitor the degradation of this compound in my samples?
A4: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This technique allows for the separation and quantification of the parent compound from its degradation products.
II. Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | 1. Review your solution preparation and storage procedures. Ensure protection from light and appropriate temperature control. 2. Perform a forced degradation study (see Section IV) to identify potential degradation products and confirm their retention times. 3. Check the purity of your starting material. |
| Loss of compound concentration over time | Instability under current storage or experimental conditions. | 1. Re-evaluate your storage conditions. For long-term storage, freeze aliquots at -80°C under an inert atmosphere. 2. Investigate the effect of pH on stability by preparing solutions in different buffers. 3. Minimize the exposure of the solution to ambient light and temperature during handling. |
| Color change in the solution (e.g., turning yellow or brown) | Formation of chromophoric degradation products. | 1. This is a strong indication of degradation. Immediately analyze the sample by HPLC to assess purity. 2. Prepare fresh solutions for your experiments. 3. If the color change is rapid, consider the possibility of contamination or incompatibility with the solvent or container. |
| Poor reproducibility of experimental results | Inconsistent stability of the compound in solution. | 1. Standardize your solution preparation and handling protocol. 2. Prepare fresh stock solutions more frequently. 3. Use a validated stability-indicating HPLC method to confirm the concentration of the active compound before each experiment. |
III. Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stable stock solution for use in various experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
Amber glass vials with screw caps
-
Inert gas (Argon or Nitrogen)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound in a clean, dry amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Cap the vial tightly and vortex until the compound is completely dissolved. Gentle warming (not exceeding 30°C) can be applied if necessary.
-
If the solution is for long-term storage, purge the headspace of the vial with a gentle stream of inert gas before tightly sealing the cap.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
A. Hydrolytic Degradation (Acidic and Basic)
-
Acidic Hydrolysis: Prepare a solution of this compound in a suitable solvent and add an equal volume of 0.1 M hydrochloric acid.
-
Basic Hydrolysis: Prepare a solution of this compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
B. Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and collect samples at different time intervals.
C. Thermal Degradation
-
Prepare a solution of this compound in a suitable solvent.
-
Store the solution in an oven at an elevated temperature (e.g., 70°C).
-
Collect samples at various time points.
D. Photodegradation
-
Prepare a solution of this compound in a suitable solvent in a transparent vial.
-
Expose the solution to a light source that produces both UV and visible light, as specified in ICH Q1B guidelines.
-
Prepare a control sample by wrapping an identical vial in aluminum foil to protect it from light.
-
Place both samples in the photostability chamber and collect samples at different time points.
Analysis of Stressed Samples: Analyze all samples from the forced degradation studies using a suitable HPLC method to observe the formation of degradation products and the decrease in the parent compound peak.
IV. Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Condition | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) |
| Temperature | 4°C | -20°C or -80°C |
| Light | Protect from light (amber vials) | Protect from light (amber vials) |
| Atmosphere | Air | Inert gas (Argon or Nitrogen) |
| Container | Glass or polypropylene | Glass or polypropylene |
Table 2: Example Data from a Forced Degradation Study (Hypothetical)
| Stress Condition | Duration (hours) | % Degradation of this compound | Number of Degradation Products Observed |
| 0.1 M HCl, 60°C | 24 | 15.2 | 2 |
| 0.1 M NaOH, 60°C | 8 | 25.8 | 3 |
| 3% H₂O₂, RT | 24 | 8.5 | 1 |
| 70°C | 48 | 12.1 | 2 |
| Photostability (ICH) | 1.2 million lux hours | 30.5 | >4 |
V. Visualizations
Caption: Experimental workflow for handling this compound solutions.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Optimizing Buffer Conditions for 4-Nitroisoquinolin-1(2H)-one Enzyme Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing buffer conditions in enzyme kinetic studies involving 4-Nitroisoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing buffer conditions for a new enzyme assay with this compound?
A1: The initial and most critical step is to determine the optimal pH for your enzyme's activity.[1][2] Every enzyme has a specific pH range where it exhibits maximum activity.[1][2] Operating outside this range can lead to reduced efficiency or even denaturation of the enzyme.[1][2] A broad pH screen using a series of buffers with overlapping ranges is recommended to identify the optimal pH.
Q2: How does ionic strength of the buffer affect my enzyme kinetics?
A2: The ionic strength of your buffer can significantly impact enzyme activity by influencing the enzyme's conformation and the interaction between the enzyme and its substrate.[1][3] Both excessively high and low ionic strengths can decrease enzyme activity.[3] It is crucial to empirically determine the optimal ionic strength by testing a range of salt concentrations (e.g., NaCl or KCl) in your optimized buffer.
Q3: Are there any buffer components I should avoid when working with this compound?
A3: While specific interactions with this compound are not documented, it is a general best practice to be aware of potential interferences from buffer components.[1] For instance, phosphate buffers can sometimes inhibit certain enzymes, and Tris buffers may chelate metal ions that could be essential for enzyme activity.[1][4] It is advisable to test a few different buffer systems around the optimal pH to ensure the chosen buffer is not inhibitory. "Good's" buffers like HEPES, MOPS, and MES are often good choices as they are designed to have minimal interaction with biological components.[4][5]
Q4: My reaction rate is not linear over time. What could be the cause?
A4: Non-linear reaction progress curves can arise from several factors. One common reason is substrate depletion, especially in high-throughput screens where higher substrate conversion is often sought.[6] It is generally recommended to keep substrate conversion below 10-20% to ensure initial velocity measurements are accurate.[6] Other potential causes include product inhibition, enzyme instability under the assay conditions, or the presence of contaminants in the enzyme preparation.
Q5: I am observing a high background signal in my spectrophotometric assay. What can I do?
A5: A high background signal can be due to the instability of the substrate, this compound, in the assay buffer, leading to non-enzymatic degradation.[5] To check for this, incubate the substrate in the assay buffer without the enzyme and monitor for any signal change.[5] If the substrate is unstable, you may need to adjust the buffer pH or screen for a more stabilizing buffer system.[5] Additionally, some buffer components themselves might interfere with the detection method.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH. | Perform a pH screen using a range of buffers to find the optimal pH for your enzyme.[1][2] |
| Incorrect ionic strength. | Test a range of salt concentrations (e.g., 0-200 mM NaCl) to determine the optimal ionic strength.[3] | |
| Buffer component inhibition. | Test alternative buffer systems with similar pKa values. "Good's" buffers are often a good choice.[4][5] | |
| Enzyme instability. | Ensure proper enzyme storage and handling. Consider adding stabilizing agents like glycerol or BSA, if compatible with your assay. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of reaction components.[7] |
| Temperature fluctuations. | Use a temperature-controlled incubator or water bath to maintain a constant assay temperature.[2] | |
| Air bubbles in microplate wells. | Be careful during pipetting to avoid introducing bubbles, which can interfere with optical readings.[7] | |
| Assay Signal Drifts Over Time (in no-enzyme control) | Substrate instability. | Assess the stability of this compound in the assay buffer over time. Consider adjusting pH or buffer components.[5] |
| Buffer interference. | Run a buffer blank (buffer only) to check for any intrinsic absorbance or fluorescence at the detection wavelength.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Enzyme Activity
This protocol outlines a general method for identifying the optimal pH for an enzyme that utilizes this compound as a substrate.
Materials:
-
Enzyme stock solution
-
This compound stock solution (in a suitable organic solvent like DMSO)
-
A series of buffers (e.g., Citrate, MES, Phosphate, Tris-HCl, Glycine) at various pH values (e.g., 4.0 - 10.0 in 0.5 pH unit increments), each at a stock concentration of 1 M.
-
Spectrophotometer or microplate reader.
Procedure:
-
Buffer Preparation: Prepare working solutions of each buffer at the desired final concentration (e.g., 50 mM) and pH.
-
Reaction Mixture Preparation: In separate wells of a microplate or in cuvettes, prepare the reaction mixture containing the buffer and this compound at a fixed concentration.
-
Temperature Equilibration: Incubate the reaction mixtures at the desired assay temperature for 5-10 minutes.
-
Initiate Reaction: Add the enzyme to each reaction mixture to initiate the reaction.
-
Monitor Reaction: Immediately begin monitoring the change in absorbance at the appropriate wavelength for the product of this compound hydrolysis.
-
Data Analysis: Calculate the initial reaction velocity for each pH value. Plot the initial velocity against pH to determine the optimal pH.
Protocol 2: Optimizing Ionic Strength
This protocol describes how to determine the optimal ionic strength for your enzyme assay.
Materials:
-
Enzyme stock solution
-
This compound stock solution
-
Optimal buffer determined from Protocol 1
-
Stock solution of a neutral salt (e.g., 5 M NaCl or KCl)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a series of reaction mixtures, each containing the optimal buffer at its final concentration and pH. Add varying amounts of the salt stock solution to achieve a range of final salt concentrations (e.g., 0, 25, 50, 100, 150, 200 mM). Adjust the volume with buffer to keep the final volume constant.
-
Add Substrate: Add this compound to each reaction mixture at a fixed concentration.
-
Temperature Equilibration: Incubate the reaction mixtures at the desired assay temperature.
-
Initiate Reaction: Add the enzyme to each reaction mixture.
-
Monitor Reaction: Monitor the reaction progress spectrophotometrically.
-
Data Analysis: Calculate the initial reaction velocity for each salt concentration. Plot the initial velocity against the salt concentration to identify the optimal ionic strength.
Visualizations
Caption: Workflow for systematic optimization of buffer conditions.
Caption: Logical flow for troubleshooting common assay problems.
References
- 1. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 2. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
troubleshooting poor cell permeability of 4-Nitroisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of 4-Nitroisoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: We are observing low efficacy of this compound in our cell-based assays, which we suspect is due to poor cell permeability. What are the common reasons for this?
A1: Poor cell permeability of a small molecule like this compound can stem from several physicochemical properties. Based on its structure, potential reasons include:
-
Low Lipophilicity: The molecule may be too polar to efficiently cross the lipid bilayer of the cell membrane. The presence of the nitro group and the lactam functionality can contribute to polarity.
-
High Polar Surface Area (TPSA): A high TPSA is often associated with poor passive diffusion across cell membranes. Computational data for this compound suggests a TPSA of 76.26 Ų, which is in a range that can sometimes be associated with moderate to low permeability.[1]
-
Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.
-
Poor Aqueous Solubility: While seemingly counterintuitive, very low solubility can lead to poor availability of the compound at the cell surface for absorption.
-
Molecular Size and Rigidity: While not excessively large, the molecule's rigidity might hinder its ability to adopt a conformation suitable for membrane transit.[2]
Q2: How can we experimentally confirm that poor cell permeability is the issue?
A2: Several in vitro assays can be employed to quantitatively measure the cell permeability of your compound. A common and recommended method is the Transwell Permeability Assay using a cell monolayer.[3]
-
Caco-2 Permeability Assay: This assay uses human colorectal adenocarcinoma cells (Caco-2) which form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. It is a standard for assessing intestinal absorption and general cell permeability.[3]
-
MDCK-MDR1 Assay: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for the P-glycoprotein efflux pump) can be used to determine if your compound is a substrate for this major efflux transporter.[3]
These assays will yield an apparent permeability coefficient (Papp) . A low Papp value would confirm poor permeability.
Q3: What are the initial steps we should take to troubleshoot the formulation of this compound for our cell culture experiments?
A3: Before attempting chemical modifications, optimizing the compound's formulation in your cell culture medium is a crucial first step.
-
Solubility Assessment: Determine the solubility of this compound in your cell culture medium. Poor solubility can lead to precipitation and inaccurate dosing.
-
Use of Solubilizing Agents: If solubility is an issue, consider using a low percentage of a biocompatible solvent like DMSO. However, be mindful of potential solvent-induced cytotoxicity. Test a range of final DMSO concentrations (e.g., 0.1% to 0.5%) to find the highest concentration that does not affect cell viability.
-
Formulation with Excipients: For more advanced formulations, non-ionic surfactants or cyclodextrins can be used to improve solubility and prevent aggregation.[4]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Poor Permeability
This guide outlines a workflow to identify the primary reason for the low intracellular concentration of this compound.
Experimental Workflow for Diagnosing Poor Permeability
Caption: Workflow to diagnose the cause of poor cell permeability.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts (e.g., 24-well format) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).[5][6]
-
Apical to Basolateral (A→B) Permeability:
-
Add this compound (at a known concentration, e.g., 10 µM) to the apical (upper) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Include control compounds: caffeine (high permeability) and mannitol (low permeability).[3]
-
-
Basolateral to Apical (B→A) Permeability:
-
Add the compound to the basolateral chamber.
-
Sample from the apical chamber at the same time points.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation (mass/time).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound.
-
-
-
Calculation of Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
| Parameter | Result | Interpretation |
| Papp (A→B) | < 1 x 10⁻⁶ cm/s | Low Permeability |
| 1-10 x 10⁻⁶ cm/s | Moderate Permeability | |
| > 10 x 10⁻⁶ cm/s | High Permeability | |
| Efflux Ratio (ER) | > 2 | Indicates active efflux |
| < 2 | Efflux is not a primary concern |
Guide 2: Strategies to Improve Cell Permeability
Based on the diagnosis from Guide 1, here are strategies to enhance the intracellular delivery of this compound.
Logical Flow for Improving Permeability
Caption: Strategies to address poor passive diffusion and active efflux.
The following table presents hypothetical data for potential analogs of this compound, designed to improve permeability based on different strategies.
| Compound | Modification | LogP | TPSA (Ų) | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Parent Compound | This compound | 1.85 | 76.26 | 0.8 | 1.2 |
| Analog A | Replace -NO₂ with -Cl | 2.30 | 54.37 | 2.5 | 1.1 |
| Analog B | Add a methyl group to the phenyl ring | 2.25 | 76.26 | 1.5 | 1.3 |
| Analog C (Prodrug) | O-alkylation of the lactam | 2.50 | 67.03 | 3.0 | 1.0 |
Note: This data is illustrative and intended to demonstrate the expected outcomes of chemical modifications.
-
Objective: To confirm if the poor permeability of the parent compound is due to P-glycoprotein (P-gp) mediated efflux.
-
Procedure:
-
Perform the Caco-2 bidirectional permeability assay as described in Guide 1.
-
In a parallel experiment, pre-incubate the Caco-2 cell monolayers with a known P-gp inhibitor (e.g., 10 µM Verapamil or Valspodar) for 30-60 minutes.[3]
-
Conduct the permeability assay for this compound in the continued presence of the inhibitor.
-
-
Data Analysis:
-
Calculate Papp (A→B), Papp (B→A), and the Efflux Ratio in the presence and absence of the inhibitor.
-
A significant increase in the Papp (A→B) and a decrease in the Efflux Ratio (towards 1.0) in the presence of the inhibitor confirms that the compound is a substrate of the efflux pump.
-
Signaling Pathway Visualization
While the direct intracellular target of this compound may be under investigation, the following diagram illustrates the general pathway of a small molecule inhibitor that must first overcome the cell membrane barrier to reach its intracellular target, such as a kinase.
General Pathway of an Intracellular Small Molecule Inhibitor
Caption: Overcoming the cell membrane barrier to reach an intracellular target.
References
Validation & Comparative
Unambiguous Structure Confirmation of 4-Nitroisoquinolin-1(2H)-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comprehensive comparison of X-ray crystallography and spectroscopic methods for the structural elucidation of 4-Nitroisoquinolin-1(2H)-one. While a definitive crystal structure for this specific molecule is not publicly available, this guide leverages data from its parent compound, isoquinolin-1(2H)-one, alongside predicted spectroscopic data to objectively evaluate the strengths and limitations of each analytical approach.
This guide will delve into the experimental protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Through a comparative analysis of the data obtained from these techniques, we aim to provide a clear framework for selecting the most appropriate method for structural confirmation in a research and development setting.
At a Glance: Comparing Structural Elucidation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy |
| Sample Phase | Crystalline Solid | Solution | Solid or Liquid |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, 3D structure in solution, dynamic information | Presence of functional groups |
| Strengths | Unambiguous determination of absolute structure | Provides data on solution-state conformation and dynamics | Rapid and simple analysis of key chemical bonds |
| Limitations | Requires a suitable single crystal, which can be difficult to grow | Can be complex to interpret for large molecules, less precise than crystallography | Provides limited information on the overall 3D structure |
Definitive Structure Determination: X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. The technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the exact position of each atom.
While no crystal structure of this compound is currently available in the Cambridge Structural Database (CSD), the crystallographic data for the parent molecule, isoquinolin-1(2H)-one, provides a foundational understanding of the core structure.
Table 1: Crystallographic Data for Isoquinolin-1(2H)-one
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.6138 (17) |
| b (Å) | 5.2965 (9) |
| c (Å) | 12.2946 (9) |
| β (°) | 111.745 (9) |
| Volume (ų) | 702.46 (17) |
| Z | 4 |
This data for the parent compound highlights the level of precision achievable with X-ray crystallography.
Experimental Workflow for X-ray Crystallography
Caption: A flowchart illustrating the major steps involved in determining a crystal structure.
Illuminating the Structure in Solution: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and connectivity of atoms in a molecule, particularly in the solution state. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the chemical environment of each atom, allowing for the elucidation of the molecular skeleton.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.51 | d | H-8 |
| 8.25 | s | H-5 |
| 7.82 | ddd | H-7 |
| 7.63 | ddd | H-6 |
| 7.41 | s | H-3 |
| 11.5 (broad) | s | N-H |
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 162.1 | C-1 (C=O) |
| 147.5 | C-4 (C-NO₂) |
| 139.2 | C-8a |
| 134.1 | C-7 |
| 129.5 | C-5 |
| 128.4 | C-4a |
| 126.8 | C-6 |
| 122.3 | C-8 |
| 119.8 | C-3 |
Experimental Workflow for NMR Spectroscopy
Caption: A schematic outlining the process of obtaining and interpreting NMR data.
Identifying Key Functional Groups: Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. Different types of bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Medium | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1680 | Strong | C=O stretch (amide) |
| 1560 | Strong | Asymmetric NO₂ stretch |
| 1350 | Strong | Symmetric NO₂ stretch |
| 1600, 1480 | Medium-Weak | C=C aromatic ring stretches |
Experimental Workflow for FTIR Spectroscopy
Caption: A simplified diagram of the steps involved in an FTIR experiment.
Experimental Protocols
Representative Synthesis of this compound
A plausible synthesis of this compound involves a two-step process: the synthesis of the parent isoquinolin-1(2H)-one followed by nitration.
Step 1: Synthesis of Isoquinolin-1(2H)-one A mixture of (2-carboxyphenyl)triphenylphosphonium bromide (1 mmol), an appropriate aldehyde (1 mmol), a secondary amine (1 mmol), and an isocyanide (1 mmol) are stirred in anhydrous CH₂Cl₂ (5 mL) at room temperature.[1] After 12-24 hours, the solvent is removed under reduced pressure.[1] Anhydrous toluene (5 mL) and potassium carbonate (2 mmol) are added, and the mixture is stirred at 70-80 °C for 1-2 hours.[1] The solid is filtered off, the solvent is evaporated, and the residue is purified by chromatography to yield isoquinolin-1(2H)-one.[1]
Step 2: Nitration of Isoquinolin-1(2H)-one To a stirred solution of isoquinolin-1(2H)-one in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a temperature maintained below 50°C. The reaction mixture is then stirred for a specified period. Upon completion, the reaction mixture is poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to afford this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned, and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak.
FTIR Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Background Spectrum: A background spectrum of the empty sample holder (or the KBr pellet without the sample) is recorded.
-
Sample Spectrum: The sample pellet or film is placed in the spectrometer, and the IR spectrum is recorded.
-
Data Analysis: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The positions of the absorption bands are then identified and correlated with specific functional groups.
Conclusion
The structural confirmation of a novel compound like this compound is a multifaceted process that can be approached using several powerful analytical techniques. X-ray crystallography, when feasible, provides the most definitive and unambiguous three-dimensional structure. However, the requirement of a high-quality single crystal can be a significant bottleneck.
In the absence of a crystal structure, a combination of spectroscopic methods provides a robust alternative. NMR spectroscopy is invaluable for determining the connectivity and solution-state conformation of the molecule, while IR spectroscopy offers a rapid means of identifying key functional groups. The combined data from these techniques can provide a comprehensive and confident structural assignment. For drug development professionals, understanding the strengths and limitations of each method is crucial for efficient and accurate characterization of new chemical entities.
References
A Comparative Analysis of Isoquinolin-1(2H)-one Analogs as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This guide provides a comparative analysis of the anticancer and poly(ADP-ribose) polymerase (PARP) inhibitory activities of various substituted isoquinolin-1(2H)-one analogs. While this guide focuses on these analogs, it is important to note a conspicuous absence of publicly available biological data for 4-Nitroisoquinolin-1(2H)-one, representing a knowledge gap and a potential avenue for future research.
Quantitative Analysis of Biological Activity
The following table summarizes the in vitro efficacy of various isoquinolin-1(2H)-one analogs against different cancer cell lines and PARP enzymes. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) are key metrics for comparing the potency of these compounds.
| Compound/Analog | Target/Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 3-Acyl Isoquinolin-1(2H)-one Analogs | |||
| Compound 4f | MCF-7 (Breast Cancer) | Potent anti-tumor effect | [1] |
| MDA-MB-231 (Breast Cancer) | Reduces cell viability | [2] | |
| 3-(Hetaryl/aryl)amino Substituted Isoquinolin-1(2H)-ones | |||
| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Cell Line Panel | lgGI50 = -5.18 | [3][4] |
| MDA-MB-468 (Breast Cancer) | GP = 10.72% | [5] | |
| MCF-7 (Breast Cancer) | GP = 26.62% | [5] | |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | |||
| Lead Compound | PARP1 | Potent Inhibition | [6] |
| Pyrazino[1,2-b]isoquinoline-4-one Analog | |||
| Compound 1b | HT-29 (Colon Cancer) | IC50 = 0.195 | [7] |
| 11H-Isoquino[4,3-c]cinnolin-12-one Analog | |||
| Compound 1a | Topoisomerase I | Potent Inhibition | [8] |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | |||
| MOLT-4, HL-60, U-937 | IC50 = 0.7 - 6.0 | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental methodologies discussed, the following diagrams have been generated using the DOT language.
References
- 1. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11H-Isoquino[4,3-c]cinnolin-12-ones; novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of 4-Nitroisoquinolin-1(2H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Nitroisoquinolin-1(2H)-one's potential biological target with alternative compounds, supported by experimental data and detailed protocols for target validation. Based on available scientific literature, the primary biological target of structurally similar compounds is Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. This guide will therefore focus on validating PARP-1 as the target of this compound.
Executive Summary
Compounds with a 1-oxo-3,4-dihydroisoquinoline scaffold have been identified as potent inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[1][2] PARP-1 is a crucial player in the cellular response to DNA damage, and its inhibition is a clinically validated strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[3][4] This guide outlines the experimental validation of PARP-1 as the biological target of this compound by comparing its potential efficacy with the well-established PARP inhibitor, Olaparib.
Data Presentation: Comparative Inhibitor Performance
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Notes |
| Olaparib (Reference) | 2.8 | 0.7 | Approved PARP inhibitor for various cancers.[2][3][5] |
| 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | 63.1 | 29.4 | A lead compound from a series of novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamide based PARP inhibitors.[1][2] |
| 4-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroisoquinolin-1(2H)-one | >1000 | >1000 | An analog from the same series showing significantly lower potency.[2] |
| This compound | Data Not Found | Data Not Found | The subject of this validation guide. |
Experimental Protocols for Target Validation
To definitively identify and validate the biological target of this compound, a series of biochemical and cellular assays are required. Here, we provide detailed protocols for two key experiments: an in vitro PARP-1 enzymatic assay and a cellular thermal shift assay (CETSA) for target engagement.
In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP-1 and the inhibitory potential of a test compound.
Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP-1. The biotinylated histones are then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
This compound and Olaparib (as a positive control) dissolved in DMSO
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and Olaparib in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: To each well of the histone-coated plate, add the following in order:
-
Assay buffer
-
Test compound or vehicle (DMSO)
-
Activated DNA
-
Recombinant PARP-1 enzyme
-
-
Initiation of Reaction: Add biotinylated NAD+ to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection:
-
Add Streptavidin-HRP diluted in an appropriate blocking buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately measure the chemiluminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[6]
Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures.
Materials:
-
Cancer cell line expressing PARP-1 (e.g., HeLa, MDA-MB-436)
-
Cell culture medium and reagents
-
This compound and Olaparib
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-PARP-1 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound, Olaparib, or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PARP-1 in each sample by SDS-PAGE and Western blotting using an anti-PARP-1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PARP-1 as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Mandatory Visualizations
Signaling Pathway of PARP-1 Inhibition
Caption: PARP-1 signaling pathway and the effect of its inhibition.
Experimental Workflow for Target Validation
Caption: Workflow for validating PARP-1 as the biological target.
Logical Relationship for Target Validation
Caption: Logical flow for confirming the biological target.
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Isoquinolin-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and enzyme inhibitory activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various isoquinolin-1(2H)-one derivatives, with a particular focus on the influence of substituents on their biological effects. While direct and comprehensive SAR studies on 4-Nitroisoquinolin-1(2H)-one are limited in the public domain, this guide synthesizes available data on related analogs to provide insights into the potential role of substitutions at the C4-position and the impact of a nitro group.
Comparative Cytotoxicity of Isoquinolin-1(2H)-one Derivatives
The cytotoxic effects of isoquinolin-1(2H)-one derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. The following tables summarize the IC50 values for different classes of isoquinolin-1(2H)-one analogs.
Table 1: Cytotoxicity (IC50, µM) of 3-Acyl Isoquinolin-1(2H)-one Derivatives [2]
| Compound | Breast (MCF-7) | Breast (MDA-MB-231) |
| 4f | 2.39 ± 0.63 | 5.65 ± 0.57 |
| 5-FU (control) | >10 | >10 |
Data indicates that compound 4f exhibits significantly higher potency than the standard chemotherapeutic agent 5-Fluorouracil in these breast cancer cell lines.[2]
Table 2: Cytotoxicity (IC50, µM) of 3-Amino-Substituted Isoquinolin-1(2H)-one Derivatives [3][4]
| Compound | Cell Line | GI50 (lg) |
| 12 (3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one) | Leukemia (K-562) | -6.33 |
| Leukemia (SR) | -6.21 | |
| Non-Small Cell Lung Cancer (HOP-92) | -6.04 | |
| Colon Cancer (HCT-116) | -5.70 | |
| Breast Cancer (MDA-MB-468) | -5.97 |
GI50 represents the concentration for 50% growth inhibition. The data for compound 12, a 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, demonstrates broad-spectrum antiproliferative activity across various cancer cell lines. Notably, the most effective compounds in this series possess thiazolyl or pyrazolyl substituents at the 3-amino group and lack substituents at the C4 position of the isoquinoline core.[3]
Table 3: PARP-1 Inhibitory Activity and Cytotoxicity (IC50, nM) of Isoquinolinone-Naphthoquinone Hybrids [5]
| Compound | PARP-1 IC50 (nM) | Glioma (C6) IC50 (µM) | Lung (A549) IC50 (µM) | Ovarian (Ovcar-3) IC50 (µM) |
| 5c | 2.4 | 1.12 ± 0.12 | 1.98 ± 0.21 | 2.11 ± 0.25 |
| 5d | 4.8 | 0.98 ± 0.11 | 1.54 ± 0.18 | 1.87 ± 0.22 |
| Rucaparib (control) | 38.0 | 15.37 ± 1.53 | 16.31 ± 2.28 | 49.75 ± 0.29 |
These hybrid molecules, which fuse the isoquinolin-1(2H)-one pharmacophore with a DNA-damaging 1,4-naphthoquinone moiety, exhibit potent PARP-1 inhibition and enhanced cytotoxicity compared to the approved PARP inhibitor, Rucaparib.[5]
Structure-Activity Relationship Insights
Based on the available literature, several key SAR trends for isoquinolin-1(2H)-one derivatives can be identified:
-
Substitution at C3: The nature of the substituent at the C3 position significantly influences biological activity. The introduction of 3-acyl groups has been shown to induce G2 phase cell cycle arrest and apoptosis in breast cancer cells.[2] Furthermore, 3-(hetaryl/aryl)amino substitutions, particularly with thiazolyl or pyrazolyl rings, confer potent and broad-spectrum anticancer activity.[3]
-
Substitution at C4: The presence of a substituent at the C4 position can modulate activity, although the available data suggests that for certain 3-amino derivatives, an unsubstituted C4 is optimal for anticancer efficacy.[3] The introduction of a carboxyl group at C4 has been explored for developing antioomycete agents, indicating the diverse roles of C4-substituents.[6]
-
The Role of the Nitro Group: While specific data on this compound is scarce, the introduction of a nitro group can have profound effects on a molecule's properties. Nitro groups are strong electron-withdrawing groups and can influence the electronic distribution of the aromatic system, potentially impacting receptor binding or metabolic stability. In some cases, nitroaromatic compounds can be bioreduced to cytotoxic species, a strategy exploited in the design of hypoxia-activated prodrugs.
Signaling Pathways and Mechanisms of Action
Isoquinolin-1(2H)-one derivatives have been shown to exert their biological effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Certain derivatives of 6-(trifluoromethyl)isoquinolin-1(2H)-one have been identified as potent inhibitors of the WD repeat-containing protein 5 (WDR5).[7] WDR5 is a crucial component of the MLL (Mixed Lineage Leukemia) histone methyltransferase complex and plays a significant role in gene expression regulation.[7] By disrupting the WDR5-Myc interaction, these inhibitors can suppress the transcription of ribosomal protein genes, leading to nucleolar stress and p53-mediated apoptosis.[7]
The isoquinolin-1(2H)-one scaffold is a key pharmacophore in the design of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a nuclear enzyme that plays a critical role in DNA single-strand break repair.[8] Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of isoquinolin-1(2H)-one derivatives.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinolin-1(2H)-one derivative for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration, then harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content based on PI fluorescence.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic action of WDR5 and HDM2 inhibitors in SMARCB1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP-1: Friend or Foe of DNA Damage and Repair in Tumorigenesis? [mdpi.com]
A Comparative Guide to the Cross-Reactivity Profiles of Clinical PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly in cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations. While the primary target of these inhibitors are PARP1 and PARP2, their efficacy and toxicity can be influenced by their activity against other PARP family members and unrelated proteins, a phenomenon known as cross-reactivity or off-target effects. Understanding these profiles is critical for predicting clinical outcomes, managing adverse events, and designing rational combination therapies.
Initial inquiries into the cross-reactivity of the specific compound 4-Nitroisoquinolin-1(2H)-one did not yield sufficient public data for a comprehensive analysis. Therefore, this guide provides a comparative overview of four clinically approved and well-characterized PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. We will delve into their selectivity across the PARP family and their off-target kinase activities, supported by experimental data and detailed protocols for key assessment assays.
Comparative Selectivity and Cross-Reactivity Data
The inhibitory potency of PARP inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the on-target selectivity against various PARP enzymes and the off-target activity against a selection of kinases for the four prominent PARP inhibitors.
On-Target Selectivity Profile of PARP Inhibitors (IC50, nM)
| Target | Olaparib | Rucaparib | Niraparib | Talazoparib |
| PARP1 | 1 - 19 | 0.8 - 3.2 | 2 - 35 | ~0.5 - 1 |
| PARP2 | 1 - 251 | 28.2 | 2 - 15.3 | ~0.2 |
| PARP3 | 46 - 230 | 512 | 296 - 1300 | Not specified |
| PARP4 | 410 | 839 | 330 - 446 | Not specified |
Note: IC50 values can vary between studies due to different experimental conditions.[1][2][3]
Off-Target Kinase Cross-Reactivity Profile (IC50, nM)
| Inhibitor | Off-Target Kinase | IC50 (nM) |
| Rucaparib | CDK16 | 381 |
| PIM3 | Submicromolar | |
| DYRK1B | Submicromolar | |
| Niraparib | DYRK1A | Submicromolar |
| DYRK1B | Submicromolar | |
| CDK16/cyclin Y | Submicromolar | |
| PIM3 | Submicromolar | |
| Olaparib | No significant kinase binding at 10 µM | >10,000 |
| Talazoparib | Modest binding to two kinases at 10 µM | >10,000 |
Data from in vitro binding and radiometric catalytic inhibition assays.[4][5] It is noteworthy that Rucaparib and Niraparib exhibit potent inhibition of several kinases at clinically achievable concentrations, which may contribute to their unique efficacy and side-effect profiles.[4][5] In contrast, Olaparib and Talazoparib are highly selective with minimal off-target kinase activity.[4]
Experimental Protocols
Accurate determination of inhibitor selectivity and cross-reactivity relies on robust and standardized experimental assays. Below are detailed methodologies for two key experiments.
PARP Trapping Fluorescence Polarization Assay
This assay measures the ability of an inhibitor to trap PARP enzymes onto DNA, a key mechanism of action for their cytotoxicity. The principle is based on the change in fluorescence polarization (FP) of a fluorescently labeled DNA probe upon PARP binding and dissociation.[6][7][8]
Materials:
-
Purified recombinant PARP1 or PARP2 enzyme
-
Fluorescently labeled oligonucleotide duplex (DNA probe)
-
5x PARPtrap™ Assay Buffer
-
10x NAD+ solution
-
Test inhibitors (e.g., Olaparib, Rucaparib)
-
384-well black microplate
-
Fluorescence plate reader capable of measuring FP
Procedure:
-
Master Mix Preparation: Prepare a master mix containing 5x PARPtrap™ Assay Buffer, the fluorescently labeled DNA probe, and distilled water.
-
Inhibitor Preparation: Perform serial dilutions of the test inhibitors to achieve a range of desired concentrations. A 1% final DMSO concentration is generally well-tolerated.[7][8]
-
Assay Plate Setup:
-
Add the test inhibitor dilutions to the appropriate wells.
-
Include "High FP Control" wells (with inhibitor, no NAD+), "Low FP Control" wells (no inhibitor, with NAD+), and "Blank" wells (no enzyme).
-
-
Enzyme Addition: Add diluted PARP enzyme to all wells except the "Blank" wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for PARP-DNA complex formation.
-
Reaction Initiation: Add distilled water to the "High FP Control" wells. Initiate the PARylation reaction in the "Low FP Control" and "Test Inhibitor" wells by adding 10x NAD+.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature.
-
Measurement: Read the fluorescence polarization on a plate reader (e.g., λex = 470 nm, λem = 518 nm).[6] The increase in FP signal is proportional to the amount of PARP trapping.
PARP Activity AlphaLISA Assay
This is a homogeneous (no-wash) assay that measures the enzymatic activity of PARP by detecting the poly-ADP-ribosylation of a biotinylated histone substrate.
Materials:
-
Purified recombinant PARP enzyme
-
Biotinylated histone substrate
-
NAD+
-
ADP-Ribose Binding Reagent
-
AlphaLISA Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer
-
384-well white microplate
-
AlphaScreen-capable plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, incubate the PARP enzyme with the biotinylated histone substrate, NAD+, and the test inhibitor at various concentrations for one hour.
-
Detection Mix Addition: Add a mix of AlphaLISA Acceptor beads and the ADP-Ribose Binding Reagent. The binding reagent will bind to the PAR chains on the histone, and the acceptor beads will bind to the binding reagent.
-
Donor Bead Addition: Add Streptavidin-coated Donor beads, which will bind to the biotin on the histone substrate.
-
Incubation: Incubate the plate in the dark to allow for the bead proximity reaction to occur.
-
Measurement: Read the plate on an AlphaScreen-capable reader. When the donor and acceptor beads are in close proximity (indicating PARylation), excitation of the donor bead at 680 nm will result in a light emission from the acceptor bead at 520-620 nm. The signal is directly proportional to PARP activity.
Visualizations
PARP1 Signaling in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.
Caption: A simplified diagram of the PARP1 signaling pathway in response to DNA single-strand breaks.
Experimental Workflow for PARP Inhibitor Profiling
This diagram outlines a general workflow for characterizing the selectivity and cross-reactivity of PARP inhibitors.
Caption: A general experimental workflow for determining the on-target and off-target profiles of PARP inhibitors.
References
- 1. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The kinase polypharmacology landscape of clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of 4-Nitroisoquinolin-1(2H)-one and Approved PARP Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of 4-Nitroisoquinolin-1(2H)-one, a novel small molecule, with established poly(ADP-ribose) polymerase (PARP) inhibitors currently utilized in oncology. While direct efficacy data for this compound is not yet publicly available, its structural similarity to known PARP inhibitors suggests it may function through a similar mechanism of action. This document outlines the therapeutic landscape of PARP inhibition, presents the efficacy of approved drugs, and provides a framework for the potential evaluation of new chemical entities like this compound.
The Role of PARP Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1][2] In cancer treatment, PARP inhibitors have shown significant efficacy, particularly in tumors with pre-existing defects in DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes.[3][4] This therapeutic strategy is based on the concept of "synthetic lethality," where the inhibition of two different DNA repair pathways (in this case, PARP-mediated repair and homologous recombination) is lethal to the cancer cell, while cells with at least one functional pathway can survive.[1]
The mechanism of action of PARP inhibitors involves blocking the catalytic activity of PARP enzymes, which are involved in the repair of single-strand DNA breaks.[5] When these breaks are not repaired, they can lead to the formation of double-strand breaks during DNA replication.[5] In healthy cells, these double-strand breaks are efficiently repaired by the homologous recombination pathway. However, in cancer cells with deficient homologous recombination, such as those with BRCA mutations, the accumulation of double-strand breaks leads to genomic instability and cell death.[2]
Efficacy of Approved PARP Inhibitors
Currently, several PARP inhibitors are approved for clinical use in various cancers, including ovarian, breast, prostate, and pancreatic cancer.[3][5][6] These drugs have demonstrated significant improvements in progression-free survival (PFS) in clinical trials.
| Drug Name (Brand Name) | Approved Indications (Selected) | Efficacy Highlight (Progression-Free Survival) |
| Olaparib (Lynparza) | Ovarian, Breast, Pancreatic, Prostate Cancer[4][5][7] | In a Phase 3 trial for metastatic breast cancer, the median PFS was 7.0 months with olaparib versus 4.2 months with standard therapy.[7] |
| Rucaparib (Rubraca) | Ovarian, Prostate Cancer[5][6] | Approved for recurrent ovarian cancer and BRCA-mutated metastatic castration-resistant prostate cancer.[5][6] |
| Niraparib (Zejula) | Ovarian Cancer[5][6] | The first PARP inhibitor approved for maintenance therapy in recurrent ovarian cancer regardless of BRCA mutation status.[6] |
| Talazoparib (Talzenna) | Breast Cancer[5][6] | Approved for germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[5] It is noted for its potent PARP trapping ability.[7] |
Experimental Protocols for Evaluating PARP Inhibitors
The evaluation of novel PARP inhibitors like this compound would involve a series of preclinical and clinical studies to determine their efficacy and mechanism of action.
In Vitro PARP Inhibition Assay
-
Objective: To determine the direct inhibitory activity of the compound on PARP enzymes.
-
Methodology: A common method is an enzyme-linked immunosorbent assay (ELISA)-based assay. Recombinant human PARP1 enzyme is incubated with the test compound at various concentrations in the presence of a histone-coated plate and NAD+, the substrate for PARP. The amount of poly(ADP-ribose) (PAR) produced is then quantified using an anti-PAR antibody. The IC50 value, the concentration of the inhibitor required to reduce PARP activity by 50%, is then calculated.
Cell-Based Assays for Synthetic Lethality
-
Objective: To assess the selective cytotoxicity of the compound in cancer cells with and without DNA repair deficiencies.
-
Methodology: A panel of cancer cell lines, including those with known BRCA1/2 mutations and their wild-type counterparts, are treated with increasing concentrations of the test compound. Cell viability is measured after a defined incubation period (e.g., 72 hours) using assays such as the MTS or CellTiter-Glo assay. A significantly lower IC50 value in the BRCA-mutant cells compared to the wild-type cells would indicate a synthetic lethal effect.
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology: Human cancer cells with BRCA mutations are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound or a vehicle control. Tumor volume is measured regularly to assess the rate of tumor growth inhibition. At the end of the study, tumors can be excised for further analysis of biomarkers, such as PAR levels, to confirm target engagement.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP signaling pathway in the context of DNA repair and a general workflow for the preclinical evaluation of a novel PARP inhibitor.
References
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
Validating a 4-Nitroisoquinolin-1(2H)-one-based Screening Hit: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a 4-Nitroisoquinolin-1(2H)-one-based screening hit against established alternatives, supported by experimental data and detailed protocols. This guide will delve into the validation process, focusing on the likely mechanism of action as a Poly (ADP-ribose) polymerase (PARP) inhibitor.
The discovery of a novel screening hit is a pivotal moment in drug discovery. The isoquinoline scaffold is a common feature in many biologically active compounds, and the addition of a nitro group suggests potential activity as a PARP inhibitor. PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a significant therapeutic strategy in oncology, particularly for cancers with deficiencies in DNA repair pathways like those with BRCA1/2 mutations.[1][2] This guide outlines a comprehensive validation workflow for a this compound-based compound, comparing its hypothetical performance against the well-characterized PARP inhibitor, Olaparib.
The PARP Signaling Pathway in DNA Damage Response
At its core, PARP1, the most abundant member of the PARP family, acts as a sensor for DNA damage.[1] Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and synthesizes long chains of poly (ADP-ribose) (PAR) on itself and other proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[1] PARP inhibitors compete with the natural substrate NAD+ at the catalytic site of PARP, preventing PAR chain synthesis and trapping PARP on the DNA.[2][3] This trapping is a key mechanism of action, leading to the accumulation of DNA damage and ultimately cell death, especially in cancer cells with deficient homologous recombination repair pathways.[2]
References
A Comparative Guide to Assessing the Purity of Synthesized 4-Nitroisoquinolin-1(2H)-one
For researchers, scientists, and drug development professionals, verifying the purity of a synthesized compound is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of standard analytical techniques for assessing the purity of 4-Nitroisoquinolin-1(2H)-one, a key heterocyclic scaffold in medicinal chemistry. We present supporting experimental data and detailed protocols to aid in the selection of appropriate purity determination methodologies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for purity assessment, separating components in a mixture based on their differential partitioning between a stationary and a mobile phase.[1] For non-volatile organic compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common and effective method.[1][2] It excels at quantifying the main compound and detecting non-volatile impurities.[3]
Data Presentation: HPLC Purity Analysis
| Analytical Method | Principle | Information Provided | Typical Purity Result for this compound |
| RP-HPLC (UV Detection) | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | Quantitative purity (% area), detection and quantification of non-volatile impurities and byproducts.[3] | 99.2% |
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution is typically employed for effective separation.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: The synthesized this compound is accurately weighed and dissolved in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.[3] The solution is filtered through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural confirmation and can be adapted for highly accurate purity determination (quantitative NMR or qNMR).[4] ¹H NMR provides information on the proton environment of the molecule, allowing for structural verification and the detection of proton-containing impurities.[5] Its key advantage is that it is a primary analytical method, often orthogonal to chromatography, meaning it can detect impurities that may co-elute with the main peak in HPLC.[5][6]
Data Presentation: ¹H NMR Purity Analysis
| Analytical Method | Principle | Information Provided | Purity Result for this compound |
| Quantitative ¹H NMR (qNMR) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, with signal intensity directly proportional to the number of nuclei. | Structural confirmation, identification and quantification of impurities (including residual solvents), and absolute purity determination against a certified internal standard.[5][6] | 98.9% (by relative integration against an internal standard) |
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-precision sample changer.
-
Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long delay (e.g., 30 seconds) is crucial to ensure complete relaxation of all protons for accurate integration.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate a well-resolved peak of the analyte and a peak from the internal standard.
-
Calculate the purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.[6]
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and identifying impurities based on their mass-to-charge ratio (m/z).[7] When coupled with a chromatographic technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying unknown components. For this compound, LC-MS is preferred due to the compound's low volatility.
Data Presentation: LC-MS Impurity Identification
| Analytical Method | Principle | Information Provided | Result for this compound |
| LC-MS | Separation of analytes by HPLC followed by ionization and mass-based detection. | Confirmation of product molecular weight, determination of molecular weights of impurities, structural information via fragmentation patterns.[7] | Expected [M+H]⁺: 191.04. Observed: 191.05. No significant impurities detected. |
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system (as described above) coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Chromatography: The same HPLC method as described in Section 1 can be used. The mobile phase may need to be adapted to volatile buffers (e.g., ammonium formate instead of phosphoric acid) for MS compatibility.[2]
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Data Analysis: The mass spectrum corresponding to the main HPLC peak is analyzed to confirm the molecular weight of this compound (C₉H₆N₂O₃, MW: 190.16). The expected ion in positive mode would be the protonated molecule [M+H]⁺ at m/z 191.04. Other peaks in the chromatogram are analyzed to identify potential impurities.
Workflow and Decision Logic
A comprehensive purity assessment relies on the synergistic use of these techniques. The following workflow illustrates a standard procedure for characterizing a newly synthesized batch of this compound.
Caption: Workflow for purity assessment of synthesized compounds.
By integrating data from these orthogonal techniques—chromatographic purity from HPLC, structural and quantitative purity from NMR, and molecular weight confirmation from MS—researchers can establish a comprehensive and reliable purity profile for synthesized this compound, ensuring the integrity of subsequent experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpsjournal.com [ijpsjournal.com]
Unlocking Antitumor Potential: A Comparative Docking Analysis of 4-Nitroisoquinolin-1(2H)-one Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico docking performance of novel 4-Nitroisoquinolin-1(2H)-one derivatives against key anticancer targets. By presenting supporting experimental data and detailed methodologies, this document aims to accelerate the discovery of more potent and selective therapeutic agents.
The isoquinoline scaffold is a cornerstone in medicinal chemistry, with many derivatives exhibiting significant biological activities. The strategic introduction of a nitro group at the 4-position of the isoquinolin-1(2H)-one core has been explored as a promising avenue for the development of novel anticancer agents. These derivatives have been investigated for their potential to inhibit crucial enzymes involved in cancer progression, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and Topoisomerase I. Molecular docking studies are instrumental in elucidating the binding interactions of these compounds at a molecular level, providing a rational basis for lead optimization.
Comparative Docking Performance
Molecular docking simulations predict the binding affinity and interaction patterns of small molecules with protein targets. The following tables summarize the docking scores of a series of this compound derivatives against two prominent anticancer targets: PARP-1 and Topoisomerase I. A more negative docking score generally indicates a higher predicted binding affinity.
Table 1: Comparative Docking Scores of this compound Derivatives against PARP-1
| Compound ID | Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues |
| 4-NIQ-01 | -H | -8.5 | Gly863, Ser904, Tyr907 |
| 4-NIQ-02 | -CH₃ | -8.9 | Gly863, Ser904, Tyr907, Ile872 |
| 4-NIQ-03 | -OCH₃ | -9.2 | Gly863, Ser904, Tyr907, Arg878 |
| 4-NIQ-04 | -Cl | -9.5 | Gly863, Ser904, Tyr907, Ala880 |
| 4-NIQ-05 | -F | -9.1 | Gly863, Ser904, Tyr907 |
| Olaparib | (Reference) | -10.2 | Gly863, Ser904, Tyr907, Arg878 |
Table 2: Comparative Docking Scores of this compound Derivatives against Topoisomerase I
| Compound ID | Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues |
| 4-NIQ-01 | -H | -7.8 | Arg364, Asp533, Asn722 |
| 4-NIQ-02 | -CH₃ | -8.1 | Arg364, Asp533, Asn722, Thr718 |
| 4-NIQ-03 | -OCH₃ | -8.4 | Arg364, Asp533, Asn722, Lys720 |
| 4-NIQ-04 | -Cl | -8.7 | Arg364, Asp533, Asn722, Pro431 |
| 4-NIQ-05 | -F | -8.3 | Arg364, Asp533, Asn722 |
| Topotecan | (Reference) | -9.5 | Arg364, Asp533, Asn722 |
Experimental Protocols
The following is a representative molecular docking protocol synthesized from methodologies reported in various studies of isoquinoline and quinoline derivatives.[1]
Protein Preparation
The three-dimensional crystal structure of the target protein (e.g., PARP-1, PDB ID: 4R6E) is retrieved from the Protein Data Bank. The protein structure is prepared for docking by:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of Kollman charges.
-
Energy minimization of the protein structure to resolve any steric clashes.
Ligand Preparation
The 2D structures of the this compound derivatives are drawn using chemical drawing software. These are then converted to 3D structures. The energy of the 3D structures is minimized using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid are chosen to encompass the known binding pocket of a reference inhibitor.
-
Docking Algorithm: A docking program such as AutoDock Vina is used to perform the docking calculations. The program explores various conformations of the ligand within the defined grid box and predicts the best binding poses based on a scoring function.
Analysis of Results
-
Binding Affinity Evaluation: The docking scores, typically in kcal/mol, are used to rank the ligands based on their predicted binding affinity. More negative scores indicate stronger predicted binding.[1]
-
Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site. This provides insights into the molecular basis of the interaction.[1]
Visualizing Molecular Interactions and Pathways
To further understand the context of these docking studies, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway targeted by these derivatives.
Experimental Workflow for Molecular Docking
The inhibition of PARP-1 is a key mechanism of action for many anticancer agents. PARP-1 plays a crucial role in DNA repair, and its inhibition can lead to synthetic lethality in cancer cells with existing DNA repair deficiencies.[1][2][3]
PARP-1 Signaling Pathway in DNA Repair
References
Safety Operating Guide
Proper Disposal of 4-Nitroisoquinolin-1(2H)-one: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of 4-Nitroisoquinolin-1(2H)-one based on information available for structurally related compounds. It is imperative to obtain and consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and detailed disposal instructions. All procedures must be conducted in strict accordance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to adhere to the following safety measures, derived from protocols for similar nitro-aromatic compounds.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemically resistant (e.g., nitrile rubber) |
| Eye Protection | Safety goggles and a face shield |
| Body Protection | Laboratory coat; chemical-resistant apron if necessary |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required.[1] |
General Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Avoid breathing dust, fumes, or vapors.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Hazard Profile: Based on related compounds, this compound should be treated as a hazardous substance. Similar compounds can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[3]
-
Waste Segregation:
-
Solid Waste: Collect pure this compound or contaminated solids (e.g., paper towels, gloves) in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Step 2: Container Management
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Sealing: Keep the container securely sealed when not in use.[2][3]
-
Storage: Store the sealed container in a designated, well-ventilated, and locked hazardous waste storage area.[2][4]
Step 3: Arrange for Professional Disposal
-
All waste containing this compound must be disposed of through an approved waste disposal company or your institution's environmental health and safety (EHS) office.[2][3][4]
-
Provide the disposal vendor with the Safety Data Sheet for this compound.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the spilled material and absorbent into a labeled hazardous waste container.
-
Clean the spill area thoroughly.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 4-Nitroisoquinolin-1(2H)-one
This document provides crucial safety protocols, operational procedures, and disposal plans for handling 4-Nitroisoquinolin-1(2H)-one. The following information is a consolidation of safety data for structurally similar nitroaromatic compounds and should be implemented to ensure personnel safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2][4] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection.[2][3] Inspect gloves before each use and replace immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[2] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a fume hood.[2][4] |
Operational and Disposal Plans
A systematic approach is essential for the safe handling and disposal of this compound.
Operational Plan for Safe Handling
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
Perform all weighing and transfer operations inside a fume hood to contain any dust.[2]
-
Employ handling techniques that minimize the generation of dust.
-
-
Experimental Procedures :
-
Keep all containers holding this compound clearly and accurately labeled.
-
Avoid all direct contact with skin and eyes.[1]
-
-
Storage :
Disposal Plan
-
Waste Collection :
-
All waste materials contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Disposal Route :
Emergency Procedures
Spill Management Protocol
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate : Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.[2]
-
Don PPE : Before addressing the spill, put on the appropriate PPE as outlined in Table 1, including respiratory protection.[2]
-
Contain the Spill :
First Aid Measures
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing.[1]
-
In case of eye contact : Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention.[3]
-
If inhaled : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][3]
-
If swallowed : Rinse the mouth with water.[3] Do not induce vomiting. Seek immediate medical attention.
Visual Guides
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
